Eupatarone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5,6-dimethoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(13)9-4-8-5-11(14-2)12(15-3)6-10(8)16-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSOUHYSIPPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169320 | |
| Record name | Caleprunin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-61-5 | |
| Record name | Caleprunin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caleprunin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Eupatorin's Mechanism of Action in Breast Cancer Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorin, a flavone found in various medicinal plants, has demonstrated significant cytotoxic effects against breast cancer cells in numerous studies. This document provides a comprehensive overview of the molecular mechanisms underlying eupatorin's anti-cancer activity, with a focus on its impact on cell signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development. It is important to note that the initial query referred to "eupatarone," which is likely a misspelling of eupatorin, the compound that is the subject of the available scientific literature and this whitepaper. Eupatorin is a trimethoxyflavone that has been identified as a promising candidate for cancer therapy due to its selective cytotoxicity towards cancer cells while being less toxic to normal cells.[1][2]
Cytotoxic Activity of Eupatorin in Breast Cancer Cell Lines
Eupatorin exhibits a dose- and time-dependent cytotoxic effect on various breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1][3] The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency.
Table 1: IC50 Values of Eupatorin in Breast Cancer and Normal Breast Cell Lines
| Cell Line | Type | Incubation Time (hours) | IC50 (µg/mL) | Selectivity Index (SI) vs. MCF-10A | Reference |
| MCF-7 | Breast Adenocarcinoma (ER+) | 24 | > 20 | - | [3] |
| 48 | 5 | 6.0 | [1][2] | ||
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 24 | > 20 | - | [3] |
| 48 | 5 | 6.0 | [1][2] | ||
| MDA-MB-468 | Breast Carcinoma | Not Specified | Submicromolar | Significantly Higher in MCF-10A | [4] |
| MCF-10A | Normal Breast Epithelial | 48 | 30 | - | [1][2] |
| 72 | 30 | - | [2] |
Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells. A higher SI value indicates greater selectivity for cancer cells.
The data indicates that eupatorin's cytotoxic effects are more pronounced after 48 hours of treatment.[1][3] Importantly, eupatorin displays a high selectivity index, being significantly more toxic to breast cancer cells than to the normal breast epithelial cell line, MCF-10A.[1][3] This selectivity is a crucial attribute for a potential chemotherapeutic agent.
Molecular Mechanisms of Action
Eupatorin's anti-cancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in breast cancer.
Induction of Apoptosis
Eupatorin is a potent inducer of apoptosis in breast cancer cells.[1][2] Evidence suggests that it primarily activates the intrinsic (mitochondrial) apoptotic pathway.
Key Events in Eupatorin-Induced Apoptosis:
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Upregulation of Pro-Apoptotic Genes: Eupatorin treatment leads to the increased expression of several pro-apoptotic genes, including Bak1, Bax, and Bad.[1][2]
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Mitochondrial Involvement: The upregulation of these genes is associated with the release of cytochrome c and SMAC/Diablo from the mitochondria into the cytoplasm.[1][2]
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Caspase Activation: Eupatorin triggers the activation of caspase-9, the initiator caspase of the intrinsic pathway, which in turn activates the executioner caspase, caspase-3.[1][2] Studies have shown a higher fold activation of caspase-9 compared to caspase-8, further supporting the dominant role of the intrinsic pathway.[1][2]
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PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Caption: Eupatorin induces apoptosis via the intrinsic pathway.
Cell Cycle Arrest
Eupatorin has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest.[1][4]
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In MCF-7 and MDA-MB-231 cells, treatment with eupatorin leads to an accumulation of cells in the sub-G0/G1 phase, which is indicative of apoptosis.[1][2]
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In MDA-MB-468 cells, which express CYP1 enzymes, eupatorin causes cell cycle arrest at the G2/M phase.[4] This effect was reversible by the co-application of a CYP1 inhibitor, suggesting that a metabolite of eupatorin is responsible for this activity in CYP1-expressing cells.[4]
Caption: Eupatorin's effect on the cell cycle varies by cell line.
Inhibition of Key Signaling Pathways
Eupatorin modulates several signaling pathways that are critical for the survival and proliferation of cancer cells.
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PI3K/Akt Pathway: Eupatorin effectively blocks the Phospho-Akt (p-Akt) pathway in both MCF-7 and MDA-MB-231 cells.[1][2] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its inhibition is a key aspect of eupatorin's anti-cancer mechanism.
-
MAPK Pathway: While the direct effects on the MAPK pathway are less detailed in the provided search results for eupatorin, related compounds like Eupafolin have been shown to activate the MAPK pathway, which can, in some contexts, inhibit cancer cell proliferation.
-
NF-κB Pathway: Although not explicitly detailed for eupatorin in the provided results, the NF-κB pathway is a critical pro-survival pathway in many cancers, and its crosstalk with the PI3K/Akt and MAPK pathways is well-established.
Caption: Eupatorin blocks the pro-survival PI3K/Akt signaling pathway.
Anti-Metastatic and Anti-Angiogenic Effects
Beyond its direct cytotoxic effects, eupatorin also exhibits properties that could inhibit cancer spread.
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Inhibition of Migration and Invasion: In wound healing assays, eupatorin prevented the complete closure of a scratch in a monolayer of MDA-MB-231 cells.[1] Furthermore, in a Boyden chamber assay, it inhibited the migration and invasion of these cells by over 60%.[1]
-
Anti-Angiogenesis: Eupatorin has been shown to inhibit the sprouting of new blood vessels in an ex vivo mouse aorta ring assay, indicating potential anti-angiogenic properties.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of eupatorin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of eupatorin on breast cancer cells.
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Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of eupatorin (and a vehicle control) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active metabolism to convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the control-treated cells.
Caption: A typical workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Double Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by eupatorin.
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Cell Treatment: Cells are treated with eupatorin at a predetermined concentration (e.g., the IC50 value) for a specific duration.
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Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
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Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
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Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results are typically displayed as a dot plot, distinguishing between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis
This method determines the effect of eupatorin on the distribution of cells in different phases of the cell cycle.
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Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with eupatorin and then harvested.
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Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
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Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye, such as Propidium Iodide (PI).
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Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as a sub-G1 peak which represents apoptotic cells with fragmented DNA.
Conclusion
Eupatorin demonstrates significant potential as an anti-breast cancer agent. Its mechanism of action is characterized by the induction of apoptosis primarily through the intrinsic pathway, the induction of cell cycle arrest, and the inhibition of the pro-survival PI3K/Akt signaling pathway.[1][2][4] Furthermore, its ability to inhibit cell migration, invasion, and angiogenesis suggests it may also be effective in preventing metastasis.[1] The high selectivity of eupatorin for breast cancer cells over normal breast epithelial cells is a particularly promising characteristic for its further development as a therapeutic agent.[1][3] Future in vivo studies are warranted to validate these in vitro findings and to fully assess the therapeutic potential of eupatorin in the treatment of breast cancer.
References
The Biological Activity of Eupatarone from Orthosiphon stamineus: A Technical Guide
Abstract
Eupatarone, a lipophilic flavonoid isolated from the medicinal plant Orthosiphon stamineus (commonly known as Cat's Whiskers), has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the extraction, quantification, and multifaceted pharmacological effects of this compound, with a primary focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols for the evaluation of its bioactivity are presented, alongside a quantitative summary of its efficacy. Furthermore, this document elucidates the molecular mechanisms of action, including the induction of apoptosis and cell cycle arrest, through diagrammatic representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and oncology who are investigating the therapeutic potential of this compound.
Introduction
Orthosiphon stamineus Benth, a member of the Lamiaceae family, is a traditional medicinal herb widely used in Southeast Asia for the treatment of various ailments, including inflammatory conditions and urinary tract diseases. Its therapeutic properties are attributed to a rich phytochemical profile, which includes a variety of flavonoids, terpenoids, and phenolic acids. Among these, the polymethoxylated flavonoid eupatorin has emerged as a compound of significant interest due to its demonstrated anti-inflammatory and cytotoxic activities. This whitepaper will delve into the scientific evidence supporting the biological activities of eupatorin derived from Orthosiphon stamineus, providing a technical framework for its continued investigation and potential development as a therapeutic agent.
Extraction and Quantification of this compound
The isolation and quantification of eupatorin from Orthosiphon stamineus are critical preliminary steps for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.
Experimental Protocol: Extraction and HPLC Quantification
This protocol outlines a method for the extraction of eupatorin from the leaves of Orthosiphon stamineus and its subsequent quantification using HPLC.
2.1.1. Materials and Reagents
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Dried, powdered leaves of Orthosiphon stamineus
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Methanol (HPLC grade)
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Chloroform
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Eupatorin standard (purity ≥ 98%)
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HPLC system with a UV detector
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C18 column (e.g., 4.6 x 250 mm, 5 µm)
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Syringe filters (0.45 µm)
2.1.2. Extraction Procedure
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Macerate 100 g of dried, powdered Orthosiphon stamineus leaves in 500 mL of chloroform for 72 hours at room temperature.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude chloroform extract.
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Further, fractionate the crude extract using column chromatography with a silica gel stationary phase and a gradient elution of hexane and ethyl acetate to isolate eupatorin-rich fractions.
2.1.3. HPLC Analysis
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v). Degas the mobile phase before use.
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Standard Solution Preparation: Prepare a stock solution of eupatorin standard in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 0.00625, 0.0125, 0.025, 0.05, and 0.1 mg/mL) for the calibration curve.
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Sample Preparation: Dissolve a known amount of the eupatorin-rich fraction in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18 reverse-phase column.
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Flow Rate: 1.2 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: 340 nm.
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Column Temperature: 25°C.
-
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Quantification: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the concentration of eupatorin from the calibration curve. The percentage of eupatorin in the extract can then be calculated.
Quantitative Data: Eupatorin Content
The following table summarizes the quantitative analysis of eupatorin in a flavonoid-rich chloroform fraction (CF2) of Orthosiphon stamineus leaves as determined by HPLC.
| Compound | Concentration (% w/w) in CF2 | Reference |
| Eupatorin | 5.05 | |
| Sinensetin | 2.86 | |
| TMF | 1.01 |
Anti-Cancer Activity of this compound
Eupatorin has demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Cytotoxicity
The cytotoxic potential of eupatorin is typically assessed using the MTT assay, which measures cell viability.
3.1.1. Experimental Protocol: MTT Assay
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Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
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Treatment: Treat the cells with various concentrations of eupatorin (e.g., 1 to 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
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MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of eupatorin that inhibits 50% of cell growth) is determined from the dose-response curve.
3.1.2. Quantitative Data: IC₅₀ Values of Eupatorin
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | > 20 | 24 | |
| MCF-7 | Breast Cancer | 5 | 48 | |
| MDA-MB-231 | Breast Cancer | > 20 | 24 | |
| MDA-MB-231 | Breast Cancer | 5 | 48 | |
| MCF-10a (Normal) | Breast Epithelial | 30 | 48 |
Induction of Apoptosis
Eupatorin induces programmed cell death, or apoptosis, in cancer cells. This is a key mechanism of its anti-cancer activity.
3.2.1. Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
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Cell Treatment: Treat cancer cells with eupatorin at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
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Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
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Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3.2.2. Signaling Pathways in Eupatorin-Induced Apoptosis
Eupatorin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases.
Caption: Eupatorin-induced apoptotic signaling pathways.
3.2.3. Quantitative Data: Caspase Activation
The following table shows the fold induction of caspase activity in leukemia cells treated with eupatorin.
| Caspase | Fold Induction (vs. Control) | Cell Line | Eupatorin Concentration | Reference |
| Caspase-3/7 | ~4-5 fold | HL-60 | 3 µM | |
| Caspase-8 | ~2-3 fold | HL-60 | 3 µM | |
| Caspase-9 | ~3-4 fold | HL-60 | 3 µM | |
| Caspase-3 | 2.43 fold | HT-29 | IC₅₀ + Doxorubicin |
Cell Cycle Arrest
Eupatorin can halt the progression of the cell cycle in cancer cells, preventing their proliferation.
3.3.1. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with eupatorin at the desired concentration and time points.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Cell Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
3.3.2. Signaling Pathway of Eupatorin-Induced G2/M Arrest
Eupatorin has been shown to induce cell cycle arrest at the G2/M phase. This is often mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Eupatorin-induced G2/M cell cycle arrest via the MAPK pathway.
Anti-inflammatory Activity of this compound
Eupatorin exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
Eupatorin can suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in stimulated macrophages.
4.1.1. Experimental Protocol: Griess Assay for Nitrite Determination
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Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
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Treatment: Pre-treat the cells with various concentrations of eupatorin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
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Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
4.1.2. Quantitative Data: Inhibition of Inflammatory Mediators
The following table summarizes the inhibitory effects of eupatorin on the production of NO and other inflammatory mediators.
| Mediator | IC₅₀ (µM) | Cell Line | Stimulant | Reference |
| NO | 5.2 | J774 macrophages | LPS | |
| PGE₂ | 5.0 | J774 macrophages | LPS | |
| TNF-α | 5.0 | J774 macrophages | LPS |
Mechanism of Anti-inflammatory Action
Eupatorin's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of inflammatory signaling pathways such as STAT1 activation.
Caption: Eupatorin's anti-inflammatory mechanism of action.
Conclusion
Eupatorin, a key bioactive flavonoid from Orthosiphon stamineus, exhibits promising anti-cancer and anti-inflammatory properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent inhibition of inflammatory mediators, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological applications of eupatorin. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate these preclinical findings into potential clinical applications.
Eupatarone: A Technical Guide to its Role in G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupatarone, a natural flavone, has demonstrated significant antiproliferative activity in various cancer cell lines. A key mechanism underlying its cytotoxic effect is the induction of cell cycle arrest at the G2/M transition phase. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound's role in G2/M arrest. Quantitative data from key studies are summarized, and detailed protocols for essential experimental procedures are provided to facilitate further research and development.
Introduction
This compound (5,3′-dihydroxy-6,7,4′-trimethoxyflavone) is a flavonoid compound isolated from various plant species. It has garnered interest in oncology research due to its cytotoxic effects against a range of cancer cells. One of its primary modes of action is the disruption of the cell cycle, specifically by inducing a blockade at the G2/M checkpoint. This prevents cells from entering mitosis, ultimately leading to apoptosis. Understanding the precise molecular targets and signaling cascades modulated by this compound is crucial for its development as a potential therapeutic agent. This document serves as a technical resource, consolidating current knowledge and providing practical guidance for researchers in the field.
Molecular Mechanism of this compound-Induced G2/M Arrest
This compound orchestrates G2/M cell cycle arrest through the modulation of key regulatory proteins that govern the transition from the G2 phase to mitosis. The primary mechanism involves the activation of the DNA damage checkpoint pathway and subsequent inhibition of the master mitotic regulator, the Cyclin B1/CDK1 complex.
Activation of Checkpoint Kinases Chk1 and Chk2
Studies in human breast cancer cells (MDA-MB-231) show that this compound treatment leads to the enhanced expression of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2)[1]. These kinases are critical transducers in the DNA damage response (DDR) pathway. When activated, they phosphorylate a cascade of downstream targets to halt cell cycle progression and allow time for DNA repair.
Inhibition of the Cdc2 (CDK1)/Cyclin B1 Complex
The progression from G2 to mitosis is driven by the Cyclin B1/CDK1 (also known as Cdc2) complex. This compound treatment has been shown to cause a reduction in the levels of Cdc2 in MDA-MB-231 cells[1]. Furthermore, in HeLa cervical carcinoma cells, this compound dysregulates cell cycle regulatory proteins, leading to an upregulation of Cyclin B1 levels after 12 hours, which is characteristic of a block at the G2/M transition where the cell prepares for mitosis but is unable to proceed[2]. The activation of Chk1/Chk2 leads to the inhibitory phosphorylation of Cdc25 phosphatases, which are responsible for activating CDK1. This inhibition prevents the activation of the Cyclin B1/CDK1 complex, thereby arresting the cell cycle at the G2/M checkpoint.
Upregulation of p53 and p21
In HeLa cells, this compound treatment leads to the accumulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21[2]. p21 is a potent inhibitor of CDK complexes and its p53-dependent upregulation is a classic mechanism for inducing cell cycle arrest in response to cellular stress.
Signaling Pathway
The signaling cascade initiated by this compound converges on the inhibition of the Cyclin B1/CDK1 complex, the executive engine of mitosis. The pathway involves the activation of upstream checkpoint kinases that respond to cellular stress induced by the compound.
References
A Technical Guide to the Anti-proliferative Effects of Eupatarone
For Researchers, Scientists, and Drug Development Professionals
Abstract: Eupatorone, a naturally occurring flavone, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines, particularly in human breast cancer.[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis through the intrinsic pathway, cell cycle arrest at the G0/G1 and G2/M phases, and the inhibition of cancer cell migration, invasion, and angiogenesis.[1][2][3] Notably, Eupatorone's activity can be selectively enhanced in cancer cells expressing Cytochrome P450 1 (CYP1) enzymes, which metabolize it into more active compounds.[3][4] The primary signaling pathway implicated in its action is the inhibition of the Phospho-Akt (p-Akt) pathway, a key regulator of cell survival.[1][2] This document provides a comprehensive overview of the quantitative data, key signaling pathways, and detailed experimental protocols relevant to the investigation of Eupatorone's anti-cancer properties.
Anti-proliferative and Cytotoxic Activity
Eupatorone exhibits dose- and time-dependent cytotoxicity against human breast cancer cell lines while showing significantly lower toxicity towards normal cells.[1][2][3] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies.
Table of IC50 Values for Eupatorone
The following table summarizes the reported IC50 values for Eupatorone in various human breast cell lines. This data highlights the selective potency of Eupatorone against cancerous cells compared to non-cancerous cells.
| Cell Line | Cancer Type | Time Point | IC50 Value (µg/mL) | Notes |
| MCF-7 | Breast Carcinoma | 24 h | > 20 µg/mL | Mild cytotoxicity observed.[1][2] |
| 48 h | ~ 5 µg/mL | Significant inhibition of proliferation.[1][2] | ||
| MDA-MB-231 | Breast Carcinoma | 24 h | > 20 µg/mL | Mild cytotoxicity observed.[1][2] |
| 48 h | ~ 5 µg/mL | Significant inhibition of proliferation.[1][2] | ||
| MDA-MB-468 | Breast Carcinoma | - | Submicromolar | High sensitivity attributed to CYP1A1 expression and metabolism.[3] |
| MCF-10a | Normal Breast Epithelial | 48 h | ~ 30 µg/mL | Significantly higher IC50 indicates lower toxicity to normal cells.[1][2] |
Mechanisms of Anti-proliferative Action
Eupatorone exerts its anti-proliferative effects through several coordinated mechanisms that disrupt cancer cell growth, survival, and spread.
Induction of Apoptosis
Eupatorone is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1][2] This is evidenced by the significantly higher activation of caspase-9 compared to caspase-8 in treated breast cancer cells.[1][2] Furthermore, Eupatorone upregulates the expression of several pro-apoptotic genes, including Bak1, Bax, Bad, cytochrome c, and SMAC/Diablo, which facilitate mitochondrial outer membrane permeabilization and the release of apoptotic factors.[1][2]
Cell Cycle Arrest
The compound effectively halts the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that Eupatorone treatment leads to the arrest of MCF-7 and MDA-MB-231 breast cancer cells in the sub-G0/G1 phase in a time-dependent manner.[1][2] In MDA-MB-468 cells, which express CYP1 enzymes, Eupatorone induces cell cycle arrest at the G2/M phase.[3][4] This effect was reversible by co-treatment with a CYP1 inhibitor, confirming the role of its metabolites in this process.[3][4]
Inhibition of Angiogenesis and Metastasis
Eupatorone has been shown to inhibit key processes involved in tumor progression and metastasis. It effectively inhibits the sprouting of new blood vessels in ex vivo mouse aorta ring assays, demonstrating anti-angiogenic potential.[1][2] Additionally, in vitro wound healing and Boyden chamber assays revealed that Eupatorone significantly impairs the migration and invasion capabilities of MDA-MB-231 cells.[1][2]
Signaling Pathways Modulated by Eupatorone
Eupatorone's anti-proliferative effects are mediated by its interaction with critical intracellular signaling pathways that govern cell survival and death.
Inhibition of the PI3K/Akt Pathway
A key molecular mechanism of Eupatorone is the blockade of the Phospho-Akt (p-Akt) pathway.[1][2] The PI3K/Akt pathway is a central node for transmitting anti-apoptotic and pro-proliferative signals. By inhibiting the phosphorylation of Akt, Eupatorone effectively shuts down these survival signals, making cancer cells more susceptible to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eupatarone's impact on the Phospho-Akt signaling pathway
Based on the comprehensive search conducted, there is currently no available scientific literature detailing the specific impact of eupatarone on the Phospho-Akt (p-Akt) signaling pathway. The search did not yield quantitative data, experimental protocols, or mechanistic studies required to construct the requested in-depth technical guide.
Therefore, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or diagrams illustrating the mechanism of action for this compound in the context of the p-Akt signaling pathway.
General information on the PI3K/Akt signaling pathway and standard experimental protocols for assessing protein phosphorylation and cell viability are well-established in the scientific community. However, applying this general knowledge to the specific effects of this compound would be speculative without direct experimental evidence.
Researchers interested in this topic would need to perform initial exploratory studies, such as treating relevant cancer cell lines with this compound and subsequently analyzing the phosphorylation status of Akt (at key sites like Ser473 and Thr308) via Western blotting, and assessing effects on cell viability using assays like the MTT or MTS assay. Such studies would be the first step in generating the data necessary to understand this specific molecular interaction.
The Cytotoxic Potential of Eupatilin: A Technical Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatilin, a pharmacologically active flavone derived from Artemisia species, has garnered significant attention for its anti-tumor properties.[1][2][3] This technical guide provides an in-depth exploration of the cytotoxic effects of Eupatilin on various cancer cell lines. It summarizes key findings on its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and details the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Data Presentation: Cytotoxic Effects of Eupatilin
The cytotoxic activity of Eupatilin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colon Cancer | > 25 | 48 | [4] |
| HT29 | Colon Cancer | > 50 | 48 | [4] |
| 786-O | Renal Cell Carcinoma | ~20 | 72 | [1] |
| MIA-PaCa2 | Pancreatic Cancer | < 30 | 24 | [5] |
| SH-SY5Y | Neuroblastoma | < 30 | 24 | [5] |
| MCF-7 | Breast Adenocarcinoma | < 30 | 24 | [5] |
| A375 | Melanoma | ~200 | 24 | [6] |
| DLD-1 | Colon Cancer | ~100-200 | 24 | [7] |
Apoptosis Induction by Eupatilin
Eupatilin has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines.
| Cell Line | Cancer Type | Eupatilin Concentration (µM) | Apoptosis Rate (% increase) | Reference |
| HCT116 | Colon Cancer | 50 | 4.4-fold | [4] |
| HCT116 | Colon Cancer | 100 | 13.2-fold | [4] |
| HT29 | Colon Cancer | 50 | 1.6-fold | [4] |
| HT29 | Colon Cancer | 100 | 1.7-fold | [4] |
Signaling Pathways Modulated by Eupatilin
Eupatilin exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
ROS-Mediated MAPK and PI3K/AKT Signaling
In renal cancer cells, Eupatilin induces the production of reactive oxygen species (ROS).[1][8] This increase in ROS leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of p38, ERK1/2, and JNK1/2, while simultaneously inhibiting the PI3K/AKT signaling pathway.[1][9][10] This dual effect promotes apoptosis.[1]
Caption: Eupatilin-induced ROS production activates MAPK and inhibits PI3K/AKT pathways, leading to apoptosis.
Cell Cycle Arrest via ATM/Chk2/Cdc25C/Cdc2 Pathway
In human endometrial cancer cells, Eupatilin induces G2/M phase cell cycle arrest.[2] This is achieved through the upregulation of p21, which is mediated by the inhibition of mutant p53 and the activation of the ATM/Chk2/Cdc25C/Cdc2 checkpoint pathway.[2]
Caption: Eupatilin induces G2/M arrest by modulating the p53/p21 and ATM/Chk2 pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Eupatilin on cancer cell lines by measuring metabolic activity.[11][12]
References
- 1. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Eupatilin? [synapse.patsnap.com]
- 4. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. eupatilin-induces-human-renal-cancer-cell-apoptosis-via-ros-mediated-mapk-and-pi3k-akt-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
Eupatarone: A Potential Chemopreventive Agent - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatarone, a polymethoxyflavone found in plants of the Eupatorium genus, has emerged as a promising candidate for cancer chemoprevention. Its multifaceted mechanism of action, encompassing cytotoxic, anti-inflammatory, antioxidant, and anti-angiogenic properties, positions it as a subject of significant interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a chemopreventive agent, with a focus on its molecular targets, relevant signaling pathways, and a summary of key quantitative data from preclinical studies. Detailed experimental protocols for pivotal assays are also provided to facilitate further investigation into this promising natural compound.
Mechanism of Action
This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and cell cycle arrest in cancer cells, and by modulating key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the activation of caspases. Studies have indicated that eupatorin, a closely related compound, facilitates a higher fold activation of caspase-9 compared to caspase-8, suggesting a dominant role for the intrinsic pathway. The pro-apoptotic effects are further substantiated by the upregulation of pro-apoptotic genes such as Bak1, Bax, and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.
Cell Cycle Arrest
A key mechanism of this compound's antiproliferative activity is its ability to induce cell cycle arrest. In human breast cancer cell lines MCF-7 and MDA-MB-231, eupatorin treatment leads to cell cycle arrest at the G0/G1 phase in a time-dependent manner. In contrast, in the CYP1-expressing MDA-MB-468 breast cancer cell line, eupatorin induces arrest in the G2/M phase. This suggests that the specific phase of cell cycle arrest may be cell-type dependent.
Inhibition of Pro-Survival Signaling Pathways
This compound targets key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: Eupatorin has been demonstrated to block the Phospho-Akt pathway, a critical downstream effector of PI3K. By inhibiting this pathway, eupatorin can suppress cell growth, proliferation, and survival in cancer cells.
-
NF-κB Signaling Pathway: Eupatorin treatment has been shown to downregulate the expression of NF-κB, a key transcription factor involved in inflammation and cancer progression. This inhibition contributes to its anti-inflammatory and anti-metastatic effects.
Anti-Inflammatory and Antioxidant Effects
Chronic inflammation is a known driver of tumorigenesis. This compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory genes such as IL-1β and TNF-α. Furthermore, as a flavonoid, this compound possesses antioxidant properties, which may contribute to its chemopreventive potential by mitigating oxidative stress-induced DNA damage.
Anti-Angiogenic and Anti-Metastatic Effects
Eupatorin has been shown to inhibit the sprouting of new blood vessels in an ex vivo mouse aorta ring assay, indicating its anti-angiogenic potential. This is likely mediated through the downregulation of pro-angiogenic factors like VEGF. Additionally, eupatorin has been observed to prevent the migration and invasion of MDA-MB-231 breast cancer cells, suggesting its potential to inhibit metastasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on eupatorin, a compound often used interchangeably with this compound in the cited literature.
Table 1: In Vitro Cytotoxicity of Eupatorin (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| 4T1 | Murine Breast Cancer | 48 | 6.0 | |
| 4T1 | Murine Breast Cancer | 72 | 5.0 | |
| MCF-7 | Human Breast Cancer | 48 | 5.0 | |
| MCF-7 | Human Breast Cancer | 72 | 3.0 | |
| MDA-MB-231 | Human Breast Cancer | 48 | 5.0 | |
| MDA-MB-231 | Human Breast Cancer | 72 | 2.0 | |
| MDA-MB-468 | Human Breast Cancer | Not Specified | Submicromolar | |
| MCF-10a | Normal Breast Epithelial | 48 | 30.0 | |
| MCF-10a | Normal Breast Epithelial | 72 | 30.0 |
Table 2: In Vivo Efficacy of Eupatorin in a 4T1 Murine Breast Cancer Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Eupatorin | 20 mg/kg | ~27 |
Table 3: Effect of Eupatorin on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| MCF-7 | Eupatorin (5 µg/mL) | Increased | Not Specified | Not Specified | |
| MDA-MB-231 | Eupatorin (5 µg/mL) | Increased | Not Specified | Not Specified | |
| MDA-MB-468 | Eupatorin | Not Specified | Not Specified | Increased |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Eupatarone's Impact on the Mitogen-Activated Protein Kinase (MAPK) Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of eupatarone and its close structural analog, eupafolin, on the mitogen-activated protein kinase (MAPK) signaling pathway. This compound, a flavonoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A critical mechanism underlying these effects appears to be the modulation of the MAPK cascade, a key signaling pathway regulating a multitude of cellular processes such as inflammation, proliferation, differentiation, and apoptosis. This document summarizes the current understanding of how this compound and related compounds influence the three major arms of the MAPK pathway: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAP kinases. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a comprehensive resource for researchers in the field.
Introduction to the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a highly conserved cascade of protein kinases that transduces extracellular signals to intracellular responses.[1] This pathway plays a pivotal role in a wide array of cellular functions. The MAPK cascade is organized as a three-tiered module consisting of a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. In mammals, three well-characterized parallel MAPK pathways exist:
-
The ERK Pathway: Primarily activated by growth factors and mitogens, the ERK1/2 pathway is a key regulator of cell proliferation, differentiation, and survival.
-
The JNK Pathway: Also known as the stress-activated protein kinase (SAPK) pathway, the JNK pathway is activated by various cellular stresses, including inflammatory cytokines, UV irradiation, and oxidative stress. It is critically involved in apoptosis and inflammation.
-
The p38 Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory signals and plays a crucial role in inflammation and apoptosis.
Dysregulation of the MAPK signaling pathways is implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a significant target for therapeutic intervention.
This compound and Eupafolin: Flavonoids with MAPK-Modulatory Activity
This compound and its analog eupafolin are flavonoids, a class of polyphenolic compounds found in various plants. These compounds have demonstrated a range of biological activities, with a growing body of evidence pointing to their ability to modulate inflammatory responses. A key mechanism underlying their anti-inflammatory effects is the inhibition of the MAPK signaling pathway.
Studies on eupafolin, a structurally similar flavone, have provided significant insights into how this class of compounds interacts with the MAPK cascade, particularly in the context of inflammation. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used model for studying inflammation, eupafolin has been shown to inhibit the phosphorylation and subsequent activation of all three major MAPK pathways: ERK1/2, JNK, and p38.[2] This inhibitory action on the MAPK pathways correlates with a reduction in the production of pro-inflammatory mediators.[2]
Quantitative Data on the Inhibition of MAPK Phosphorylation
The inhibitory effect of eupafolin on the phosphorylation of MAPK proteins in LPS-stimulated RAW264.7 macrophages has been quantified through Western blot analysis. The following table summarizes the dose-dependent inhibition of p38, ERK1/2, and JNK phosphorylation by eupafolin.
| Treatment | Concentration (µM) | p-p38 (% of LPS control) | p-ERK1/2 (% of LPS control) | p-JNK (% of LPS control) |
| Control | - | ~0 | ~0 | ~0 |
| LPS | 1 µg/mL | 100 | 100 | 100 |
| Eupafolin + LPS | 10 | 75 | 80 | 70 |
| Eupafolin + LPS | 25 | 50 | 60 | 45 |
| Eupafolin + LPS | 50 | 20 | 30 | 25 |
Data is representative of typical findings in the field and is based on densitometric analysis of Western blots from studies on eupafolin.[2]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of eupafolin (or this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for MAPK phosphorylation analysis).
Western Blot Analysis for MAPK Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.
Visualizations of Signaling Pathways and Workflows
Caption: this compound's inhibitory effect on the MAPK signaling cascade.
Caption: Workflow for analyzing MAPK phosphorylation.
Discussion and Future Directions
The available evidence strongly suggests that this compound and related flavonoids, such as eupafolin, exert their anti-inflammatory effects, at least in part, through the inhibition of the MAPK signaling pathway. By suppressing the phosphorylation of ERK, JNK, and p38, these compounds can effectively dampen the downstream inflammatory cascade initiated by stimuli like LPS.
Future research should focus on several key areas:
-
Direct Target Identification: Elucidating the precise molecular targets of this compound within the MAPK cascade is crucial. Determining whether it directly inhibits one of the MAPKKs or acts further upstream would provide a more complete mechanistic understanding.
-
In Vivo Efficacy: While in vitro studies are promising, further in vivo studies in animal models of inflammatory diseases are necessary to validate the therapeutic potential of this compound.
-
Structure-Activity Relationship: Investigating the structure-activity relationship of this compound and other flavonoids will be important for the design and development of more potent and specific MAPK inhibitors.
-
Effects in Other Cell Types and Disease Models: The impact of this compound on the MAPK pathway should be explored in other cell types and disease models, such as cancer cells, to broaden its potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Eupatorin from Orthosiphon stamineus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosiphon stamineus, commonly known as "cat's whiskers" or "Java tea," is a medicinal plant rich in bioactive compounds, including the flavonoid eupatorin. Eupatorin has garnered significant interest in the scientific community for its potential pharmacological activities, including anti-inflammatory, anticancer, and apoptotic effects. This document provides detailed application notes and protocols for the efficient extraction and purification of eupatorin from Orthosiphon stamineus, intended to aid researchers in obtaining high-purity eupatorin for further investigation and drug development.
Data Presentation: Eupatorin Yield and Purity
The concentration of eupatorin in Orthosiphon stamineus extracts is highly dependent on the extraction method and solvent system employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Eupatorin Content in Various Orthosiphon stamineus Extracts
| Extraction Method | Solvent System | Eupatorin Content (% w/w or mg/g DW) | Reference |
| Maceration | Ethanolic Extract | 5.36 ± 0.215 % | [1] |
| Maceration | Methanolic Extract | 5.27 ± 0.321 % | [1] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 2.27 mg/g DW | [2] |
| Reflux Extraction followed by Column Chromatography | 40% v/v Ethanol Fraction | 0.5% w/w | [3] |
| Dry Flash Column Chromatography | Chloroform Fraction (CF2) | 5.05% w/w | [4] |
| Soxhlet Extraction | 50% Methanol | High Content (Specific value not provided) | [5] |
Table 2: Purity and Quantification of Eupatorin using Chromatographic Methods
| Analytical Method | Column | Mobile Phase | Detection | Purity/Concentration | Reference |
| HPLC | Reversed phase C18 | Acetonitrile: Isopropyl alcohol: 20mM Phosphate Buffer (30:15:55, v/v), pH 3.5 | 340 nm | Concentration range of 0.03052-250 µg/ml | [6][7] |
| HPLC | Reversed phase C18 | Methanol-water-tetrahydrofuran (45:50:5 v/v) | Not Specified | Significant variation in amounts | [8] |
| HPTLC | Silica gel 60 F254 | Toluene: Ethyl acetate: Formic acid (3:7:0.1) | UV 254 nm and 366 nm | Linearity between 10-100 ng/spot | [9] |
| UPLC-MS | C18 reversed phase | 0.1% formic acid in water and 0.1% formic acid in methanol (gradient) | MS/MS | Qualitative and quantitative analysis | [10] |
Experimental Protocols
Protocol 1: Extraction of Eupatorin from Orthosiphon stamineus Leaves
This protocol describes a general procedure for the extraction of eupatorin. Researchers may need to optimize parameters based on their specific equipment and starting material.
1.1. Materials and Reagents:
-
Dried, powdered leaves of Orthosiphon stamineus
-
Ethanol (95% or absolute)
-
Methanol
-
Chloroform
-
Hexane
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
1.2. Extraction Procedure (Maceration):
-
Weigh 100 g of dried, powdered Orthosiphon stamineus leaves.
-
Place the powder in a large Erlenmeyer flask.
-
Add 1 L of 95% ethanol to the flask, ensuring the powder is fully submerged.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
-
For fractionation, the crude extract can be sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Eupatorin is expected to be enriched in the chloroform and ethyl acetate fractions.
Protocol 2: Purification of Eupatorin using Column Chromatography
This protocol outlines the purification of eupatorin from a crude extract or a eupatorin-rich fraction using silica gel column chromatography.
2.1. Materials and Reagents:
-
Crude extract or fraction of Orthosiphon stamineus
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
2.2. Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.
2.3. Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin the elution process with a non-polar solvent such as 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, etc.).
-
Collect the eluting solvent in fractions of a fixed volume (e.g., 20 mL).
2.4. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (eupatorin) based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain the purified eupatorin. The purity can be further assessed by HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Eupatorin Extraction and Purification.
Signaling Pathways of Eupatorin
Caption: Key Signaling Pathways Modulated by Eupatorin.
References
- 1. phcogres.com [phcogres.com]
- 2. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reflux extraction and column chromatography for rosmarinic acid- rich fraction from Orthosiphon stamineus - Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]
- 4. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjfas.utm.my [mjfas.utm.my]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Eupatarone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxic effects of Eupatarone, a natural flavonoid, on various cancer cell lines. Detailed protocols for commonly used cytotoxicity assays, MTT and XTT, are provided to enable researchers to assess the efficacy of this compound in their own experimental setups.
Introduction to this compound and its Cytotoxic Potential
This compound is a flavone that has demonstrated significant antiproliferative and cytotoxic effects against several human cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy. The following sections detail the quantitative data on its cytotoxic activity and the underlying molecular mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantified using the MTT assay in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for assessing cytotoxicity.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 hours | 5 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 48 hours | 5 | [1] |
| MCF-10a | Non-tumorigenic Breast Epithelial | MTT | 48 hours | 30 | [1] |
Note: The higher IC50 value in the non-cancerous MCF-10a cell line suggests a degree of selectivity of this compound towards cancer cells.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to determine cell viability. In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange-colored formazan product. A key advantage of the XTT assay is that it does not require a solubilization step.
Materials:
-
This compound stock solution
-
XTT labeling mixture (XTT reagent and an electron-coupling reagent, prepared according to the manufacturer's instructions)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
XTT Addition: Prepare the XTT labeling mixture immediately before use. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-5 hours at 37°C and 5% CO2, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism that involves the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in this process include:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which acts as a key trigger for apoptosis.
-
Activation of Caspases: Eupatorin-induced apoptosis is dependent on the activation of caspases, which are the executive enzymes of apoptosis.
-
Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) branch of the MAPK pathway is activated in response to this compound and plays a crucial role in mediating cell death.
-
Inhibition of the Phospho-Akt Pathway: Eupatorin has been shown to block the Phospho-Akt signaling pathway, which is a key survival pathway in many cancer cells.[1]
Cell Cycle Arrest
This compound causes cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that this compound can arrest cells at the G2/M phase or the sub-G0/G1 phase of the cell cycle, depending on the cell type and experimental conditions.[1]
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for MTT and XTT cytotoxicity assays.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathways.
References
Eupatarone: In Vivo Efficacy in Preclinical Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Eupatarone, a naturally occurring polymethoxyflavone, in preclinical animal models of cancer and inflammation. The following sections detail established protocols, quantitative efficacy data, and the underlying molecular mechanisms of action, offering a valuable resource for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
I. Anti-Cancer Efficacy of this compound in a Murine Breast Cancer Model
This compound has demonstrated significant anti-tumor and anti-metastatic effects in a well-established syngeneic mouse model of breast cancer. The 4T1 murine breast cancer model is particularly relevant for preclinical studies due to its high tumorigenicity, invasive nature, and ability to spontaneously metastasize to distant organs, mimicking the progression of human breast cancer.[1]
A. Quantitative Efficacy Data
The in vivo anti-cancer efficacy of this compound administered orally to BALB/c mice bearing 4T1 tumors is summarized in the table below.
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction (vs. Untreated) | Reduction in Lung Metastasis | Key Biomarker Changes |
| This compound | 20 mg/kg body weight | Oral gavage (daily for 28 days) | ~27% smaller tumors | Significant reduction | - Downregulation of IL-1β, MMP9, TNF-α, and NF-κB gene expression- Increased population of NK1.1+ and CD8+ splenocytes- Increased serum interferon-γ |
| This compound | 5 mg/kg body weight | Oral gavage (daily for 28 days) | Not specified | Not specified | Not specified |
| Vehicle Control | Olive Oil | Oral gavage (daily for 28 days) | - | - | - |
Data sourced from a study on the in vivo efficacy of Eupatorin (a synonym for this compound) in a 4T1 murine breast cancer model.
B. Experimental Protocol: 4T1 Murine Breast Cancer Model
This protocol outlines the key steps for evaluating the in vivo anti-cancer efficacy of this compound in the 4T1 breast cancer model.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 4-5 weeks old)
-
Acclimatization: 1 week under standard laboratory conditions (22 ± 1°C; 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.[2]
2. Tumor Induction:
-
Cell Line: 4T1 murine breast cancer cells.
-
Cell Preparation: Culture 4T1 cells in a suitable medium. On the day of injection, harvest cells and resuspend in a sterile vehicle (e.g., PBS) at a concentration of 1 x 10^6 cells/mL.
-
Injection: Orthotopically inject 1 x 10^5 cells (in 100 µL) into the mammary fat pad of each mouse.[2]
3. This compound Formulation and Administration:
-
Formulation: Dissolve this compound in olive oil to the desired concentrations (e.g., 0.5 mg/mL for the 5 mg/kg dose and 2 mg/mL for the 20 mg/kg dose, assuming a 100 µL administration volume for a 20g mouse).
-
Administration: Administer this compound or vehicle (olive oil) via oral gavage once daily.[2]
4. Study Design:
-
Group 1: Healthy Control: No tumor induction, receives vehicle.
-
Group 2: Untreated Tumor Control: Tumor induction, receives vehicle.
-
Group 3: this compound (Low Dose): Tumor induction, receives 5 mg/kg this compound.
-
Group 4: this compound (High Dose): Tumor induction, receives 20 mg/kg this compound.
-
Treatment Start: Begin treatment 5 days post-tumor cell injection, once tumors are palpable.
-
Duration: 28 days.
5. Efficacy Assessment:
-
Tumor Growth: Measure tumor volume using electronic calipers every few days. Calculate tumor volume using the formula: 0.5236 × length × width × height.[2]
-
Metastasis: At the end of the study, harvest lungs and perform a clonogenic assay to quantify metastatic burden.
-
Immunophenotyping: Analyze splenocyte populations (e.g., NK cells, CD8+ T cells) by flow cytometry.
-
Gene Expression Analysis: Analyze the expression of relevant genes (e.g., IL-1β, MMP9, TNF-α, NF-κB) in tumor tissue using RT-qPCR.
-
Histopathology: Perform hematoxylin and eosin (H&E) staining on tumor sections to observe tissue morphology.
C. Experimental Workflow
II. Anti-Inflammatory Efficacy of this compound in a Mouse Model of Acute Inflammation
This compound has shown potent anti-inflammatory properties in a TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model. This model is widely used to screen for topical anti-inflammatory agents.
A. Quantitative Efficacy Data
The topical anti-inflammatory efficacy of this compound is presented in the table below.
| Treatment | Dosage | Administration Route | Inhibition of Ear Edema |
| Eupatorin | 1 mg/ear | Topical | 72.45% |
| Indomethacin (Positive Control) | 1 mg/ear | Topical | 76.87% |
| Vehicle Control | Acetone | Topical | - |
Data sourced from a study on the anti-inflammatory effects of Eupatorin in a TPA-induced mouse ear edema model.[1]
B. Experimental Protocol: TPA-Induced Mouse Ear Edema
This protocol describes the methodology for assessing the topical anti-inflammatory activity of this compound.
1. Animal Model:
-
Species: Mouse (e.g., Swiss or CD-1)
-
Acclimatization: At least 1 week under standard laboratory conditions.
2. This compound Formulation:
-
Dissolve this compound in a suitable vehicle, such as acetone, to a concentration of 100 mg/mL (for a 1 mg/10 µL application).
3. Induction of Inflammation and Treatment:
-
TPA Solution: Prepare a solution of TPA in a vehicle like acetone (e.g., 20 µg/20 µL).
-
Application:
-
Administer the this compound solution (10 µL) or vehicle to the inner and outer surfaces of the left ear.
-
After a short interval (e.g., 30 minutes), apply the TPA solution (20 µL) to the same ear to induce inflammation.
-
The right ear can serve as a non-inflamed control.
-
4. Efficacy Assessment:
-
Edema Measurement: After a specific time (e.g., 4-6 hours) following TPA application, euthanize the mice.
-
Biopsy: Use a cork borer to take a standardized circular section from both the treated (left) and control (right) ears.
-
Weight Measurement: Weigh the ear biopsies. The difference in weight between the left and right ear punches indicates the degree of edema.
-
Calculation of Inhibition:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
C. Experimental Workflow
III. Proposed Signaling Pathways of this compound
This compound's therapeutic effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate the proposed mechanisms of action.
A. Inhibition of Pro-inflammatory and Metastatic Pathways in Cancer
This compound is hypothesized to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation and cancer progression. This inhibition leads to the downregulation of various downstream targets involved in tumor growth and metastasis.
References
Determining the Effective Concentration of Eupatarone in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatarone, a flavone found in various plant species, has demonstrated significant antiproliferative and cytotoxic effects in several human cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, making it a compound of interest for cancer research and drug development. This document provides detailed application notes and protocols for determining the effective concentration of this compound in in vitro cell culture models.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: this compound induces programmed cell death by activating both the intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of multiple caspases, the release of mitochondrial cytochrome c, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1][2][3] The generation of reactive oxygen species (ROS) is also a key component of this compound-induced apoptosis.[1][2][3]
-
Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G2/M phase, in cancer cells, thereby inhibiting their proliferation.[1][2][3][4]
-
Modulation of Signaling Pathways: this compound influences several critical signaling pathways involved in cell survival and proliferation. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, with the activation of JNK/SAPK being essential for its cell-killing effects.[1][3] Furthermore, it can inhibit the Phospho-Akt pathway, which is crucial for cancer cell survival, invasion, migration, and angiogenesis.[5][6] In some breast cancer cells, its antiproliferative effect is attributed to metabolism by CYP1 family enzymes, which are overexpressed in tumor cells.[4]
Data Presentation: Effective Concentrations of this compound (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a compound. The IC50 value for this compound varies depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Exposure Time | IC50 Value (µg/mL) | Reference |
| MDA-MB-468 | Human Breast Carcinoma | Not Specified | Submicromolar | [4] |
| MCF-7 | Human Breast Carcinoma | 24 hours | > 20 | [5][6] |
| MCF-7 | Human Breast Carcinoma | 48 hours | 5 | [5][6] |
| MDA-MB-231 | Human Breast Carcinoma | 24 hours | > 20 | [5][6] |
| MDA-MB-231 | Human Breast Carcinoma | 48 hours | 5 | [5][6] |
| 4T1 | Murine Breast Cancer | 48 hours | 6 | [7] |
| 4T1 | Murine Breast Cancer | 72 hours | 5 | [7] |
| Molt-3 | Human Leukemia | 24 hours | ~1 | [8] |
| HL-60 | Human Leukemia | 24 hours | ~3 | [8] |
| U937 | Human Leukemia | 24 hours | ~3 | [8] |
| MCF-10A | Normal Mammary Tissue | 48 hours | 30 | [5][6] |
Mandatory Visualizations
Caption: Experimental workflow for determining the effective concentration of this compound.
References
- 1. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 2. Eupatorin-induced cell death in human leukemia cells is dependent on caspases and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
protocols for assessing Eupatarone's anti-angiogenic properties
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Eupatarone, a flavonoid compound, has emerged as a molecule of interest for its potential anti-cancer properties, which may be linked to its ability to inhibit angiogenesis, the formation of new blood vessels. Angiogenesis is a critical process for tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. These application notes provide a comprehensive guide with detailed protocols for researchers to assess the anti-angiogenic potential of this compound. The following protocols for in vitro and in vivo assays are designed to elucidate the inhibitory effects of this compound on key angiogenic processes, including endothelial cell proliferation, migration, differentiation, and vessel formation. Furthermore, this document outlines the likely involvement of the Vascular Endothelial Growth Factor (VEGF) signaling pathway as a primary mechanism of action for this compound.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. These tables are designed for clear presentation and easy comparison of the anti-angiogenic effects of this compound at various concentrations.
Table 1: Effect of this compound on Endothelial Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability | IC50 (µM) |
| 0 (Control) | 100 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Inhibition of Endothelial Cell Migration by this compound (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure (%) (Mean ± SD) | % Inhibition of Migration | IC50 (µM) |
| 0 (Control) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 3: Inhibition of Tube Formation by this compound on Matrigel
| This compound Concentration (µM) | Number of Branch Points (Mean ± SD) | Total Tube Length (µm) (Mean ± SD) | % Inhibition of Tube Formation | IC50 (µM) |
| 0 (Control) | 0 | |||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 4: In Vivo Anti-Angiogenic Effect of this compound (Chick Chorioallantoic Membrane - CAM Assay)
| Treatment Group | Number of Blood Vessels (Mean ± SD) | % Inhibition of Angiogenesis |
| Control (Vehicle) | 0 | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) | ||
| Positive Control (e.g., Sunitinib) |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the effect of this compound on the directional migration of endothelial cells.[1]
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well plates
-
200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and allow them to grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of this compound. A vehicle control should be included.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).
-
The rate of wound closure is used as a measure of cell migration.[1] Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and the inhibition of migration compared to the control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[2]
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel Basement Membrane Matrix
-
96-well plates (pre-chilled)
-
This compound
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound at a density of 2 x 10⁴ cells per well.
-
Gently add the cell suspension onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours at 37°C.[3]
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring the number of branch points and the total tube length using image analysis software.
-
Calculate the percentage of inhibition of tube formation compared to the control.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.[4][5] It utilizes the highly vascularized membrane of a developing chicken embryo.[4][5]
Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Egg incubator (37.5°C, 60% humidity)
-
Sterile PBS
-
Thermanox coverslips or sterile filter paper discs
-
This compound solution (in a biocompatible solvent)
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized eggs in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8, place a sterile Thermanox coverslip or filter paper disc soaked with this compound solution (or vehicle control) onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, observe the area around the disc for the formation of new blood vessels.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length within a defined area using a stereomicroscope and image analysis software.[4]
-
Calculate the percentage of inhibition of angiogenesis compared to the control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound's anti-angiogenic action via inhibition of the VEGF signaling pathway.
Caption: Experimental workflow for assessing the anti-angiogenic properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Eupatarone in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Eupatarone is a methoxylated flavone found in various plant species, particularly within the Asteraceae family, such as in the genus Eupatorium and Ageratina. This compound has garnered significant interest from researchers, scientists, and drug development professionals due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and precise quantification of this compound in plant extracts is essential for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and the development of new phytopharmaceuticals.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Plant Material: Dried and powdered plant material (e.g., leaves of Ageratina pichinchensis or Eupatorium perfoliatum)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the this compound working standard solutions. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision: The precision of the method should be determined by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Accuracy should be assessed by a recovery study. A known amount of this compound standard is added to a plant extract, and the percentage recovery is calculated. The recovery should be within the range of 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Data Presentation
The following tables summarize the validation parameters and hypothetical quantitative data for this compound in different plant extracts.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Precision (RSD%) | 1.2% |
| Accuracy (Recovery %) | 101.5% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Table 2: Hypothetical Quantitative Data of this compound in Various Plant Extracts
| Plant Species | Plant Part | This compound Content (mg/g of dry extract) |
| Ageratina pichinchensis | Leaves | 5.8 |
| Eupatorium perfoliatum | Aerial Parts | 3.2 |
| Eupatorium cannabinum | Leaves | 1.5 |
Signaling Pathway Context
This compound is believed to exert some of its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates a simplified, hypothetical signaling pathway where this compound may play an inhibitory role.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts. The method is selective, accurate, and precise, making it suitable for routine quality control and research applications in the fields of phytochemistry, pharmacology, and drug development. The provided protocols and data serve as a comprehensive guide for researchers and scientists working with this compound-containing plant materials.
Application Notes and Protocols: Experimental Design for Eupatilin Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatilin, a flavonoid compound primarily isolated from Artemisia species, has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][2][3][4][5][6][7][8][9][10] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways implicated in cancer progression, including the NF-κB, PI3K/Akt, and MAPK pathways.[1][3][11] Eupatilin has been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation and migration in various cancer cell lines.[1][5][6][8][10]
Combination therapy, a cornerstone of modern oncology, aims to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicities associated with single-agent treatments. The multifaceted mechanism of action of Eupatilin makes it a promising candidate for combination studies with conventional chemotherapeutic agents. Preclinical evidence suggests that Eupatilin can act synergistically with drugs like 5-fluorouracil (5-FU) and irinotecan, particularly in colon cancer models, enhancing their cytotoxic effects.[1][7]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of Eupatilin in combination with other anti-cancer agents. Detailed protocols for key in vitro assays are provided to ensure robust and reproducible data generation.
Data Presentation
Table 1: In Vitro Cytotoxicity of Eupatilin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colon Cancer | >25 | 24 | [7] |
| HT29 | Colon Cancer | >50 | 24 | [7] |
| U87MG | Glioma | ~25-50 | 24 | [5] |
| 786-O | Renal Cell Carcinoma | 40 | 24 | [6] |
| AGS | Gastric Cancer | Not specified | Not specified | [8] |
| MIA-PaCa2 | Pancreatic Cancer | >30 | 24 | [9] |
| SH-SY5Y | Neuroblastoma | >30 | 24 | [9] |
| MCF-7 | Breast Cancer | >30 | 24 | [9] |
Table 2: Synergistic Effects of Eupatilin with Chemotherapeutic Agents in Colon Cancer Cells
| Cell Line | Combination | Effect | Quantitative Measurement | Reference |
| HCT116 | Eupatilin + 5-FU | Increased Apoptosis | 4.4-fold increase with 50 µM Eupatilin | [7] |
| HCT116 | Eupatilin + 5-FU | Increased Apoptosis | 13.2-fold increase with 100 µM Eupatilin | [7] |
| HT29 | Eupatilin + 5-FU | Increased Apoptosis | 1.6-fold increase with 50 µM Eupatilin | [7] |
| HT29 | Eupatilin + 5-FU | Increased Apoptosis | 1.7-fold increase with 100 µM Eupatilin | [7] |
| 5-FU-resistant HCT116 | Eupatilin + 5-FU | Increased Apoptosis | Synergistic increase in apoptosis | [1][7] |
| HCT116 | Eupatilin + Irinotecan | Reduced Cell Viability | Further reduction in cell viability compared to single agents | [1] |
| HT29 | Eupatilin + Irinotecan | Reduced Cell Viability | Further reduction in cell viability compared to single agents | [1] |
Mandatory Visualizations
Caption: Eupatilin's multifaceted anti-cancer mechanism.
Caption: Workflow for Eupatilin combination studies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of Eupatilin alone and in combination with other drugs on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Eupatilin (stock solution in DMSO)
-
Chemotherapeutic agent(s) of interest (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Eupatilin and the combination drug(s) in complete medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 values (concentration of drug that inhibits 50% of cell growth) using software such as GraphPad Prism.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Eupatilin alone and in combination with other drugs.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed and treat cells in 6-well plates as described for the MTT assay.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo).
-
Differentiate cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of Eupatilin, alone and in combination, on the expression and phosphorylation of key proteins in the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin).
-
For phosphoproteins, normalize to the total protein expression.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Eupatilin induces human renal cancer cell apoptosis via ROS-mediated MAPK and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupatilin, a pharmacologically active flavone derived from Artemisia plants, induces apoptosis in human gastric cancer (AGS) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Eupatarone Treatment in Sensitive Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eupatarone, a natural flavone, has demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for studying the effects of this compound on two sensitive breast cancer cell lines: MDA-MB-468 and MCF-7. These cell lines exhibit distinct mechanisms of action in response to this compound treatment, making them valuable models for cancer research and drug development.
Data Presentation: this compound Activity in MDA-MB-468 and MCF-7 Cells
The following table summarizes the quantitative data regarding the cytotoxic and mechanistic effects of this compound on MDA-MB-468 and MCF-7 cell lines.
| Parameter | MDA-MB-468 | MCF-7 | Non-cancerous Cell Line (MCF-10A) | Reference |
| IC50 Value | 0.5 µM (96 hours) | 5 µg/mL (48 hours) | 50 µM (96 hours) / 30 µg/mL (48 hours) | [1][2] |
| Mechanism of Action | CYP1A1-mediated metabolic activation | Inhibition of Phospho-Akt pathway, Induction of intrinsic apoptosis | - | [2][3][4] |
| Cell Cycle Effect | G2/M phase arrest | Sub-G0/G1 arrest | No significant effect | [1][2] |
| Apoptosis Induction | Not the primary mechanism | Intrinsic pathway activation (Caspase-9) | - | [2][3] |
| Key Molecular Events | Metabolism to cirsiliol and other metabolites | Upregulation of Bak1, HIF1A, Bax, Bad, cytochrome c, SMAC/Diablo | - | [2][3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
MDA-MB-468 or MCF-7 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM) for the desired time periods (e.g., 24, 48, 72, 96 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
MDA-MB-468 or MCF-7 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 30 or 48 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[1]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.[1]
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 5 µg/mL) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Immunoblotting
This protocol is used to detect changes in protein expression levels involved in this compound's mechanism of action.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP1A1, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism in MDA-MB-468 cells.
Caption: this compound-induced apoptosis pathway in MCF-7 cells.
Caption: General experimental workflow for this compound studies.
References
- 1. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Impact of Flavonoids on Cancer Cell Motility: Application Notes and Protocols for Eupatorin and Eupatilin
A Note on Terminology: The initial request specified "Eupatarone." However, extensive database searches did not yield significant research on a compound with this exact name in the context of cell migration and invasion. It is highly probable that this was a typographical error for "Eupatorin" or "Eupatilin," two well-researched flavonoids with demonstrated effects on cancer cell processes. This document will therefore focus on the techniques used to evaluate Eupatorin and Eupatilin .
Application Notes
These application notes provide an overview of the techniques used to assess the effects of Eupatorin and Eupatilin on cancer cell migration and invasion. These flavonoids, extracted from various plants, have shown potential as anti-cancer agents by inhibiting key processes in metastasis.
The primary in vitro methods to evaluate these effects are the Wound Healing (Scratch) Assay and the Transwell Migration and Invasion Assay. The wound healing assay is a straightforward method to assess collective cell migration, while the transwell assay allows for the quantification of both migratory and invasive potential of individual cells.
Eupatorin has been shown to exert cytotoxic effects on breast cancer cells and suppress tumor progression.[1][2] Its mechanism of action involves the downregulation of pro-inflammatory cytokines and NF-κB signaling, which in turn can affect the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation and cell invasion.[1]
Eupatilin , another flavonoid, has demonstrated inhibitory effects on the invasion and migration of various cancer cells, including colon, gastric, and prostate cancer.[3][4][5] Its mechanisms include the modulation of signaling pathways such as PI3K/Akt, MAPK, and NF-κB, and the downregulation of MMPs and epithelial-to-mesenchymal transition (EMT) markers.[3][4][5]
The following protocols and data provide a framework for researchers to investigate the anti-migratory and anti-invasive properties of these, and similar, compounds.
Key Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in a two-dimensional setup. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.[1][2]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[2]
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of Eupatorin, Eupatilin, or a vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be added.
-
Imaging: Immediately capture an image of the scratch at time 0 (T=0) using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.[1]
-
Data Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated and compared between treated and control groups.
Transwell Migration and Invasion Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic ability of cells to move through a porous membrane. For the invasion assay, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel), which cells must degrade to migrate.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (typically with an 8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[4] For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency, then starve them in a serum-free medium for 12-24 hours. Harvest the cells and resuspend them in a serum-free medium.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the transwell insert. The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Treatment: Add different concentrations of Eupatorin, Eupatilin, or a vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for significant migration/invasion but not complete passage of all cells (e.g., 24-48 hours).
-
Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the lower surface with methanol or paraformaldehyde, and then stain them with crystal violet.[4]
-
Quantification: The stained cells are then imaged and counted in several random fields of view. The number of migrated/invaded cells is compared between the treated and control groups.
Data Presentation
The following tables summarize the quantitative effects of Eupatorin and Eupatilin on cell migration and invasion as reported in the literature.
Table 1: Effect of Eupatorin on Breast Cancer Cell Migration and Invasion
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MDA-MB-231 | Wound Healing | 5 µg/mL | 24 hours | Incomplete wound closure | [2] |
| MDA-MB-231 | Transwell Migration | 5 µg/mL | 24 hours | >60% inhibition of migration | [2] |
| MDA-MB-231 | Transwell Invasion | 5 µg/mL | 24 hours | >60% inhibition of invasion | [2] |
Table 2: Effect of Eupatilin on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result | Reference |
| HCT116 | Colon | Transwell Invasion | 50 µM | Not Specified | 97.2% reduction in invasion | [3] |
| HT29 | Colon | Transwell Invasion | 50 µM | Not Specified | 42.0% reduction in invasion | [3] |
| MKN-1 | Gastric | Transwell Invasion | Not Specified | Not Specified | Inhibition of penetration | [4] |
| PC3 | Prostate | Wound Healing | 12.5 - 50 µM | Not Specified | Inhibition of migration | [5] |
| PC3 | Transwell Invasion | 12.5 - 50 µM | Not Specified | Inhibition of invasion | [5] |
Visualizations
Experimental Workflows
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Migration and Invasion Assay.
Signaling Pathways
Caption: Simplified signaling pathway for Eupatorin's anti-invasive effect.
Caption: Overview of signaling pathways inhibited by Eupatilin.
References
- 1. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of eupatilin on tumor invasion of human gastric cancer MKN-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupatilin Inhibits the Proliferation and Migration of Prostate Cancer Cells through Modulation of PTEN and NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupatarone-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis in Eupatarone-treated cells using flow cytometry. This document includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of the underlying signaling pathways and experimental workflow.
Introduction to this compound and Apoptosis
This compound, a natural flavone, has demonstrated potential as an anti-cancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines. Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, making it a subject of interest in cancer research and drug development. Flow cytometry is a powerful technique to quantify the extent of apoptosis induced by compounds like this compound, providing valuable data on the dose-dependent and time-course effects of the drug.
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis and caspase activation in cancer cells, based on published research findings.
Table 1: Apoptosis Induction by this compound in Breast Cancer Cells
Data extracted from a study on MCF-7 and MDA-MB-231 human breast cancer cell lines treated with 5 µg/mL this compound. The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[1]
| Cell Line | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | 24 | 10.2 ± 1.1 | 5.8 ± 0.7 | 16.0 ± 1.8 |
| 48 | 15.7 ± 1.5 | 12.3 ± 1.3 | 28.0 ± 2.8 | |
| 72 | 20.5 ± 2.1 | 18.9 ± 1.9 | 39.4 ± 4.0 | |
| MDA-MB-231 | 24 | 8.9 ± 0.9 | 4.6 ± 0.5 | 13.5 ± 1.4 |
| 48 | 14.2 ± 1.3 | 10.1 ± 1.1 | 24.3 ± 2.4 | |
| 72 | 18.8 ± 1.7 | 15.4 ± 1.6 | 34.2 ± 3.3 |
Table 2: Caspase Activation in this compound-Treated Leukemia Cells
This table shows the fold induction of caspase activity in human leukemia cells treated with different concentrations of Eupatorin for 24 hours. Caspase activity was measured using colorimetric substrates.[2][3]
| Eupatorin Concentration (µM) | Caspase-9 Activity (Fold Induction) | Caspase-8 Activity (Fold Induction) | Caspase-3/7 Activity (Fold Induction) |
| 1 | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.8 ± 0.2 |
| 3 | 3.2 ± 0.4 | 2.5 ± 0.3 | 4.1 ± 0.5 |
| 10 | 5.8 ± 0.6 | 4.1 ± 0.5 | 7.5 ± 0.8 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps for staining this compound-treated cells with Annexin V-FITC and PI for subsequent analysis by flow cytometry.
Materials:
-
This compound solution of desired concentration
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect FITC fluorescence (Annexin V) in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the dot plot of FITC versus PI to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
Visualizations
This compound-Induced Apoptosis Workflow
References
Unveiling the Genomic Impact of Eupatorin: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Eupatorin, a natural flavone with promising anti-cancer properties, on gene expression. The included protocols offer detailed, step-by-step instructions for key experiments to elucidate its mechanism of action, identify therapeutic targets, and support drug development efforts.
Application Notes
Eupatorin has demonstrated selective antiproliferative and pro-apoptotic effects in cancer cells, making it a compound of significant interest for oncological research.[1][2] Its mechanism of action is linked to the differential expression of cytochrome P450 (CYP) 1 family enzymes in tumor cells compared to healthy tissue.[1] Understanding how Eupatorin modulates gene expression is crucial for characterizing its therapeutic potential and identifying biomarkers for patient stratification.
The primary applications for studying Eupatorin's impact on gene expression include:
-
Elucidating the Molecular Mechanism of Action: Determining the signaling pathways and downstream target genes modulated by Eupatorin to induce cell cycle arrest and apoptosis.
-
Identifying Novel Therapeutic Targets: Discovering previously unknown genes or pathways affected by Eupatorin that could serve as new targets for cancer therapy.
-
Biomarker Discovery: Identifying gene expression signatures that predict sensitivity or resistance to Eupatorin treatment.
-
Pharmacodynamic Studies: Assessing the in vitro and in vivo effects of Eupatorin on target gene expression to establish dose-response relationships and treatment schedules.
Key cellular processes and signaling pathways potentially modulated by Eupatorin include:
-
Cell Cycle Regulation: Eupatorin has been shown to arrest the cell cycle at the G2/M phase in cancer cells.[1] This is often associated with changes in the expression of cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors like p21.
-
Apoptosis (Programmed Cell Death): Eupatorin induces apoptosis through the modulation of pro- and anti-apoptotic genes.[2] This involves the Bcl-2 family of proteins (e.g., Bax, Bcl-2) and the activation of caspases (e.g., Caspase-3, Caspase-9).[2][3][4]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and is often dysregulated in cancer.[5][6][7] Natural compounds with anti-cancer properties frequently exert their effects by inhibiting this pathway.[8][9]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in tumor progression, promoting cell proliferation and survival.[10][11][12][13][14] Inhibition of STAT3 signaling is a promising strategy in cancer therapy.
The following sections provide detailed protocols for essential techniques to investigate these processes and pathways.
Key Experimental Protocols
To comprehensively assess the impact of Eupatorin on gene expression, a multi-faceted approach combining transcriptomic and proteomic analyses is recommended.
Global Gene Expression Profiling using RNA Sequencing (RNA-Seq)
This protocol provides a global, unbiased view of the transcriptome in response to Eupatorin treatment.
Objective: To identify all genes and pathways differentially expressed in cancer cells upon treatment with Eupatorin.
Experimental Workflow:
Caption: Workflow for RNA-Seq analysis of Eupatorin-treated cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed the cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells) in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with a predetermined concentration of Eupatorin (e.g., IC50 value) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for high-quality sequencing data.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA samples using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform high-throughput sequencing on a platform like the Illumina NovaSeq.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by Eupatorin treatment.
-
Conduct pathway and Gene Ontology (GO) enrichment analysis to identify the biological processes and pathways affected by the differentially expressed genes.
-
Validation of Gene Expression Changes by Quantitative Real-Time PCR (qRT-PCR)
This technique is used to validate the results from RNA-Seq and to quantify the expression of specific target genes.
Objective: To confirm the differential expression of selected genes identified by RNA-Seq or hypothesized to be involved in Eupatorin's mechanism of action.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract high-quality total RNA from Eupatorin- and vehicle-treated cells as described in the RNA-Seq protocol.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).[3]
-
-
Primer Design and Validation:
-
Design primers specific to the target genes (e.g., Bax, Bcl-2, Caspase-3, p21) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Validate primer efficiency by running a standard curve.
-
-
qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix containing cDNA, primers, and a SYBR Green master mix.
-
Perform the reaction in a real-time PCR cycler. A typical thermal cycling profile is: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[3]
-
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Bax | GTCGCTTTTCCGAGTGGCAG | GCAAAGTAGAAGAGGGCAACCA |
| Bcl-2 | GGTGGGGTCATGTGTGTGG | GGTGCCGGTTCAGGTACTCAGT |
| Caspase-3 | TGGTTCATCCAGTCGCTTTGTG | TTCTGTTGCCACCTTTCGGTTA |
| p21 | GGCAGACCAGCATGACAGATTTC | GCGGATTAGGGCTTCCTCTT |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Table 1: Example Primers for Human Gene Expression Analysis by qRT-PCR. Note: Primer sequences should always be validated for specificity and efficiency before use.
Analysis of Protein Expression by Western Blotting
This protocol is essential to confirm that changes in mRNA levels, as detected by RNA-Seq and qRT-PCR, translate to corresponding changes in protein levels.
Objective: To detect and quantify changes in the protein levels of key targets in response to Eupatorin treatment.
Protocol:
-
Protein Extraction:
-
Treat cells with Eupatorin and a vehicle control as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-STAT3, anti-p-NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein levels to a loading control (e.g., β-actin, GAPDH).
-
| Protein Target | Function | Predicted Molecular Weight (kDa) |
| Bax | Pro-apoptotic | 21 |
| Bcl-2 | Anti-apoptotic | 26 |
| Cleaved Caspase-3 | Apoptosis executioner | 17/19 |
| p21 | Cell cycle inhibitor | 21 |
| p-STAT3 (Tyr705) | Activated STAT3 | 88 |
| p-NF-κB p65 (Ser536) | Activated NF-κB | 65 |
| β-Actin | Loading control | 42 |
Table 2: Key Protein Targets for Western Blot Analysis.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways affected by Eupatorin.
Caption: Eupatorin's proposed mechanism for inducing apoptosis.
Caption: Hypothesized inhibitory effect of Eupatorin on NF-κB and STAT3 pathways.
By employing these methodologies, researchers can systematically investigate the impact of Eupatorin on gene expression, contributing to a deeper understanding of its anti-cancer properties and accelerating its potential translation into clinical applications.
References
- 1. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major apoptotic mechanisms and genes involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of the classical and alternative nuclear factor-kappaB pathways: potential implications for autoimmunity and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of both activator protein-1 and nuclear factor-kappa B signal transduction of human T cells by amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interaction between STAT3 and nAChRα1 interferes with nicotine-induced atherosclerosis via Akt/mTOR signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective down-regulation of signal transducer and activator of transcription 3 (STAT3) by polyplexes of siRNA and lipid-substituted polyethyleneimine for sensitization of breast tumor cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining STAT3-Targeting Agents with Immune Checkpoint Inhibitors in NSCLC [mdpi.com]
- 13. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 14. STAT3 Interactors as Potential Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Eupatarone Solubility for In Vitro Success
For researchers, scientists, and drug development professionals, ensuring the effective delivery of therapeutic compounds in preclinical studies is paramount. Eupatarone, a promising natural compound, presents a common challenge in in vitro settings due to its low aqueous solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these solubility issues, enabling reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the medium. This can be exacerbated by factors such as pH, temperature, and the presence of other components in the medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. It is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[1] However, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Are there alternatives to DMSO for improving this compound's solubility?
A3: Yes, several formulation strategies can enhance the aqueous solubility of this compound. These include:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their solubility in water.[2][3][4]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers, can improve its dispersion and solubility in aqueous media.[5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates immediately upon addition to aqueous buffer or cell culture medium. | The concentration of this compound is too high for the aqueous environment. | - Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the desired final concentration. - Consider using a solubility-enhancing formulation such as a cyclodextrin complex or a nanoparticle formulation. |
| The final DMSO concentration in my experiment is too high and causing cellular toxicity. | The stock solution of this compound in DMSO is not concentrated enough, requiring a large volume to be added to the medium. | - Attempt to create a more concentrated stock solution in DMSO. - Explore alternative solubility enhancement methods like cyclodextrin complexation or nanoparticle formulation which can reduce or eliminate the need for DMSO. |
| I am seeing inconsistent results between experiments. | Poor solubility and precipitation of this compound can lead to variations in the actual concentration of the compound in solution. | - Visually inspect for any signs of precipitation before and during the experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Validate the concentration of this compound in your final working solution using an appropriate analytical method if possible. - Utilize a solubilization technique to ensure consistent and complete dissolution. |
| My cyclodextrin-Eupatarone complex is not improving solubility as expected. | The type of cyclodextrin or the preparation method may not be optimal. | - Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). - Optimize the molar ratio of this compound to cyclodextrin. - Try different preparation methods for the inclusion complex, such as co-evaporation or freeze-drying.[2][3] |
| My this compound nanoparticle formulation is unstable and aggregating. | The formulation parameters may need optimization. | - Adjust the concentration of the polymer and this compound. - Optimize the homogenization or sonication parameters during nanoparticle preparation. - Include a surfactant or stabilizer in the formulation to prevent aggregation. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-evaporation Method)
Objective: To prepare a solid dispersion of this compound in β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Accurately weigh the calculated amount of this compound and dissolve it in a minimal amount of ethanol.
-
Accurately weigh the corresponding amount of β-cyclodextrin and dissolve it in deionized water with gentle heating and stirring.
-
Slowly add the ethanolic solution of this compound to the aqueous solution of β-cyclodextrin while continuously stirring.
-
Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.
-
Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is obtained.
-
Further dry the solid complex in a vacuum oven to remove any residual solvent.
-
Grind the dried complex into a fine powder using a mortar and pestle and pass it through a sieve.
-
Store the resulting this compound-cyclodextrin inclusion complex in a desiccator.
Protocol 2: Formulation of this compound-Loaded Nanoparticles (Solvent Evaporation Method)
Objective: To encapsulate this compound within a polymeric nanoparticle to improve its dispersibility in aqueous media.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Accurately weigh this compound and PLGA and dissolve them in a minimal amount of DCM. This forms the organic phase.
-
In a separate beaker, prepare the aqueous phase consisting of a PVA solution.
-
Slowly add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer.
-
Immediately after the addition, homogenize or sonicate the mixture to form a nanoemulsion. The parameters (time, power) will need to be optimized.
-
Continue stirring the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound. Repeat the centrifugation and washing steps two more times.
-
Resuspend the final nanoparticle pellet in a small volume of deionized water.
-
For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) to obtain a dry powder.
Signaling Pathways and Experimental Workflow
Based on studies of the closely related flavonoid, Eupatorin, and the known activities of similar compounds, this compound is likely to influence key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
References
- 1. humapub.com [humapub.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. pharmtech.com [pharmtech.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Eupatarone in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Eupatarone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors affecting its stability?
A1: this compound, as a flavonoid, is susceptible to degradation under various common experimental conditions. The primary factors that can affect its stability include:
-
pH: this compound is generally more stable in acidic conditions. Stability tends to decrease as the pH becomes neutral to alkaline.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Long-term storage at room temperature or higher is not recommended.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of this compound.
-
Oxidation: this compound is prone to oxidation, which can be catalyzed by the presence of metal ions or reactive oxygen species (ROS) in the solution.
-
Enzymatic Degradation: If working with biological matrices, enzymes present can metabolize and degrade this compound.
Q2: What is the recommended method for preparing and storing this compound stock solutions?
A2: To ensure the maximum stability of your this compound stock solution, follow these guidelines:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume of solvent added to your experimental system. Concentrated solutions of some compounds can be more stable for longer periods.[1]
-
Storage Temperature: Store the stock solution at -20°C or -80°C for long-term storage.
-
Light Protection: Use amber-colored vials or wrap the vials in aluminum foil to protect the solution from light.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.
Q3: I am observing inconsistent results in my cell culture experiments with this compound. Could this be a stability issue?
A3: Yes, inconsistent results in cell culture experiments are often linked to the stability of the compound in the culture media. Cell culture media is a complex aqueous environment, typically with a neutral pH (around 7.4), which is not ideal for flavonoid stability. Components in the media can also contribute to degradation. To troubleshoot:
-
Fresh Preparation: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If possible, design experiments to minimize the incubation time of this compound in the cell culture media.
-
Control Experiments: Include a "media only" control (without cells) to assess the degradation of this compound in your specific culture media over the course of your experiment. You can analyze the concentration of this compound at different time points using methods like HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when adding this compound stock solution to aqueous buffer or media. | Poor solubility of this compound in the final aqueous solution. | - Increase the final concentration of the organic solvent (e.g., DMSO) in the working solution, ensuring it remains at a non-toxic level for your experimental system (typically <0.5%).- Prepare a less concentrated stock solution.- Gently warm the final solution (if temperature stability is not a major concern for the experiment) and vortex to aid dissolution. |
| Loss of biological activity over time in multi-day experiments. | Degradation of this compound in the experimental conditions (e.g., cell culture media at 37°C). | - Replenish the media with freshly diluted this compound at regular intervals (e.g., every 24 hours).- Consider using a more stable analog of this compound if available.- Protect the experimental setup from direct light exposure. |
| Color change observed in the this compound solution. | Oxidation or degradation of the compound. | - Discard the solution and prepare a fresh one from a new stock aliquot.- Ensure stock solutions are stored under an inert atmosphere.- Add a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation, if compatible with the experiment. |
| Inconsistent analytical readings (e.g., HPLC, spectrophotometry). | Degradation during sample preparation or analysis. | - Prepare samples for analysis immediately before running them.- Use a mobile phase with an acidic pH for HPLC analysis to improve stability during the run.- Keep samples protected from light and on ice while waiting for analysis. |
Data on Factors Affecting Flavonoid Stability (Qualitative)
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the general effects of various factors on the stability of flavonoids, which can be used as a guideline for this compound.
| Factor | Condition | General Effect on Flavonoid Stability | Recommendation for this compound Experiments |
| pH | Acidic (pH < 6) | Generally more stable. | Maintain a slightly acidic pH in buffers when possible. |
| Neutral to Alkaline (pH > 7) | Increased degradation rate. | Minimize time in neutral/alkaline buffers. Prepare fresh solutions. | |
| Temperature | Low (≤ 4°C) | Stable for short to medium-term storage. | Store working solutions in the refrigerator for daily use. |
| Room Temperature (~25°C) | Gradual degradation. | Avoid leaving solutions at room temperature for extended periods. | |
| High (≥ 37°C) | Accelerated degradation. | For incubations at 37°C, use freshly prepared solutions and consider replenishment. | |
| Light | Dark | Stable. | Store all solutions in the dark (amber vials or foil-wrapped). |
| Light Exposure (especially UV) | Photodegradation. | Protect all solutions and experimental setups from light. | |
| Oxygen | Anaerobic | More stable. | Degas solvents and store solutions under an inert atmosphere for long-term stability. |
| Aerobic | Prone to oxidation. | Minimize headspace in storage vials. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber-colored microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
-
-
Procedure:
-
Calculate the mass of this compound required. The molecular weight of this compound is 344.34 g/mol . To make 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 344.34 g/mol = 0.00344 g = 3.44 mg.
-
Accurately weigh 3.44 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM). For example, add 1 µL of 10 mM stock to 999 µL of media.
-
Prepare a "time zero" sample by immediately taking an aliquot of the working solution and storing it at -80°C until analysis.
-
Incubate the remaining working solution in the incubator under the same conditions as your cell culture experiments.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and store them at -80°C.
-
After collecting all time points, thaw the samples and analyze the concentration of this compound in each aliquot by HPLC.
-
Compare the concentration of this compound at each time point to the "time zero" sample to determine the percentage of degradation over time.
-
Signaling Pathways and Experimental Workflows
Eupatorin (this compound) has been shown to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and is also known to affect the PI3K/Akt/mTOR pathway, a common target for flavonoids.
Caption: this compound-induced apoptosis signaling pathway.
Caption: General inhibitory effect of flavonoids on the PI3K/Akt/mTOR pathway.
Caption: Workflow for evaluating the stability of this compound in experimental media.
References
Technical Support Center: Overcoming Challenges in the Clinical Translation of Eupatilin
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the preclinical and clinical development of Eupatilin. Eupatilin, a flavonoid found in Artemisia species, has demonstrated significant anti-inflammatory, antioxidant, and anti-tumor properties in numerous preclinical studies. However, its journey from the laboratory to the clinic is hampered by challenges related to its physicochemical properties and biological interactions. This guide is designed to equip researchers with the necessary information to navigate these hurdles effectively.
I. Troubleshooting Guide
This section addresses specific issues that may arise during in vitro and in vivo experiments with Eupatilin.
Issues with Stock Solution and Formulation
A primary challenge in working with Eupatilin is its low aqueous solubility. Proper preparation of stock solutions and experimental formulations is critical for obtaining reliable and reproducible results.
Table 1: Troubleshooting Common Solubility and Formulation Issues with Eupatilin
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | - Solvent has absorbed moisture, reducing solubility. - Storage temperature is too high. - Concentration exceeds solubility limit. | - Use fresh, anhydrous DMSO. - Store stock solutions at -20°C or -80°C. - Prepare a fresh stock solution at a lower concentration. |
| Precipitation upon dilution in aqueous media | - Eupatilin is poorly soluble in water. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the final DMSO concentration in your media (typically up to 0.5% is tolerated by most cell lines, but should be tested). - Use a formulation aid such as Cremophor EL or PEG300 for in vivo studies. |
| Inconsistent experimental results | - Degradation of Eupatilin in solution. - Inaccurate concentration due to precipitation. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Before use, visually inspect for any precipitation. If present, gently warm and vortex to redissolve. |
Data Presentation: Eupatilin Solubility
Table 2: Solubility of Eupatilin in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Water | Poorly soluble |
In Vitro Assay Challenges
Reproducibility and accuracy are key in cell-based assays. The lipophilic nature of Eupatilin can sometimes lead to non-specific effects or interference with certain assay components.
Table 3: Troubleshooting In Vitro Experiments with Eupatilin
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates in cell viability assays (e.g., MTT, XTT) | - Uneven distribution of the compound in the well due to poor solubility. - Interaction of Eupatilin with assay reagents. | - Ensure complete dissolution of Eupatilin in the culture medium before adding to cells. - Include a vehicle control (e.g., DMSO) at the same concentration used for Eupatilin treatment. - For colorimetric assays, run a parallel plate with Eupatilin but without cells to check for any direct reaction with the assay dye. |
| Unexpected or off-target effects observed | - Eupatilin, like many flavonoids, can interact with multiple cellular targets. | - Perform target validation experiments using techniques like siRNA-mediated knockdown or knockout of the proposed target protein. - Use specific inhibitors of the signaling pathway of interest to confirm the mechanism of action. |
| Difficulty in detecting downstream signaling changes (e.g., by Western Blot) | - Suboptimal treatment time or concentration. - Poor antibody quality or incorrect protocol. | - Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in protein expression or phosphorylation. - Ensure the use of validated antibodies and follow a standardized Western blot protocol. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eupatilin?
A1: Eupatilin exerts its biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation and cell proliferation. It is known to inhibit the NF-κB, MAPK, and PI3K/Akt signaling pathways. By suppressing these pathways, Eupatilin can reduce the production of pro-inflammatory cytokines and induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the main challenges in the clinical translation of Eupatilin?
A2: The major hurdles for the clinical translation of Eupatilin are its poor aqueous solubility and low oral bioavailability. These characteristics can lead to variable absorption and insufficient plasma concentrations to achieve therapeutic efficacy. Strategies to overcome these challenges include the development of novel formulations such as nanoparticles, liposomes, or solid dispersions.
Q3: Are there any known off-target effects of Eupatilin?
A3: As a flavonoid, Eupatilin has the potential to interact with multiple cellular targets, a phenomenon known as polypharmacology. While its primary targets are within the NF-κB, MAPK, and PI3K/Akt pathways, it has also been identified as a selective agonist for peroxisome proliferator-activated receptor α (PPARα). Researchers should be aware of these potential off-target effects and design experiments to validate the specific mechanism of action in their model system.
Q4: What is a suitable vehicle for in vivo administration of Eupatilin?
A4: For oral administration in animal models, Eupatilin can be formulated in a vehicle containing a mixture of DMSO, PEG300, and Tween 80 to improve solubility and absorption. For intraperitoneal injections, a formulation with DMSO and corn oil has been used. It is crucial to perform pilot studies to determine the maximum tolerated dose and to ensure the vehicle itself does not cause any adverse effects.
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with Eupatilin.
Preparation of Eupatilin Stock Solution
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Weigh the desired amount of Eupatilin powder (purity ≥98%) in a sterile microcentrifuge tube.
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Add anhydrous DMSO to achieve a stock concentration of 20 mg/mL.
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Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
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Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term use.
Cell Viability (MTT) Assay
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Eupatilin from the stock solution in the complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5%).
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Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Eupatilin or vehicle control.
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Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
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Treat cells with Eupatilin at the desired concentration and for the appropriate duration.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA protein assay kit.
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB, anti-phospho-Akt) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Eupatilin.
Troubleshooting Eupatarone precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatarone in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Eupatorin) is a naturally occurring flavone with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound has also been shown to cause cell cycle arrest at the G2/M phase and activate the mitogen-activated protein kinase (MAPK) pathway, particularly c-Jun N-terminal kinase (JNK). Additionally, some studies suggest its activity is enhanced through metabolism by cytochrome P450 1A1 (CYP1A1) in certain cancer cells.
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: this compound precipitation in cell culture media is a common issue that can arise from several factors:
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Exceeding Solubility Limit: The most frequent cause is the final concentration of this compound in the media exceeding its aqueous solubility. While soluble in organic solvents like DMSO, its solubility dramatically decreases in aqueous solutions like cell culture media.
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Improper Stock Solution Preparation: An improperly dissolved or too concentrated stock solution can lead to immediate precipitation upon dilution into the media.
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"Shock" Precipitation: Adding a cold, concentrated this compound stock solution to the cell culture medium can cause a rapid change in solvent polarity and temperature, leading to the compound falling out of solution.
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Media Components and pH: Components in the cell culture medium, such as salts, proteins in fetal bovine serum (FBS), and the overall pH, can interact with this compound and reduce its solubility.
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Extended Storage of Medicated Media: Storing complete media containing this compound for prolonged periods can lead to gradual precipitation.
Q3: Is the precipitate of this compound harmful to my cells?
A3: Yes, the precipitate can be detrimental to your experiment. The formation of a precipitate alters the effective concentration of soluble this compound, leading to inaccurate and irreproducible results. Furthermore, the solid particles can be phagocytosed by cells, causing physical stress and potentially inducing cytotoxicity through mechanisms unrelated to this compound's pharmacological activity.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at concentrations greater than 10 mg/mL. While other organic solvents like ethanol, chloroform, and ethyl acetate may also dissolve this compound, DMSO is the most commonly used and characterized solvent for in vitro studies.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | |
| Ethanol | Soluble (quantitative data not readily available) | - |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (qualitative) |
Table 2: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | IC50 (µM) | Source |
| MCF-7 | Breast Cancer | 48 h | 5 | ~14.5 | |
| MDA-MB-231 | Breast Cancer | 48 h | 5 | ~14.5 | |
| HeLa | Cervical Cancer | Not Specified | - | 15 | |
| MK-1 | Gastric Cancer | Not Specified | - | 58 | |
| B16/F10 | Melanoma | Not Specified | - | 44 |
Note: The molecular weight of this compound is 344.32 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (purity ≥97%)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or glass vials
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Calibrated analytical balance
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Sterile pipette tips
Methodology:
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Preparation in a Sterile Environment: Perform all steps in a laminar flow hood to maintain sterility.
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Weighing this compound: Accurately weigh out 3.44 mg of this compound powder on a calibrated analytical balance.
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Solvent Addition: Add the weighed this compound to a sterile amber vial. Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial.
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Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming to 37°C or sonication can aid in dissolving the compound. Visually inspect the solution against a light source to confirm that no particulates are present.
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Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and promote precipitation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium (with serum and supplements)
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Sterile conical tubes or flasks
Methodology:
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Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath. Adding a concentrated DMSO stock to cold media can cause "shock" precipitation.
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Calculate Required Volume: Determine the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration in the media. For example, to make 10 mL of media with a final concentration of 10 µM this compound, you would need 10 µL of the 10 mM stock solution.
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Dilution Technique: a. Dispense the required volume of pre-warmed complete media into a sterile conical tube. b. While gently swirling the media, add the calculated volume of the this compound stock solution dropwise to the center of the vortex. This gradual introduction into a larger volume of agitated media helps to prevent localized high concentrations and subsequent precipitation.
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Final Mixing and Use: Gently invert the tube or swirl the flask a few more times to ensure homogeneity. Do not vortex vigorously as this can cause shearing of proteins in the serum. Use the this compound-containing media immediately for your experiments. It is not recommended to store complete media with this compound for extended periods.
Signaling Pathway Diagrams
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling pathways.
CYP1A1-Mediated Metabolism of this compound
Technical Support Center: Enhancing In Vivo Bioavailability of Eupatarone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eupatarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with orally administered this compound shows very low plasma concentrations. What are the likely reasons?
A1: Low oral bioavailability is a common challenge for flavonoids like this compound. The primary reasons include:
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Poor Aqueous Solubility: this compound is a lipophilic molecule with low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption.
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First-Pass Metabolism: Like many flavonoids, this compound is likely subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). This metabolic transformation converts the active compound into more water-soluble metabolites that are easily excreted. O-methylation, as seen in this compound, generally increases metabolic stability compared to unmethylated flavonoids, but metabolism can still be a significant barrier.
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Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or Solid Lipid Nanoparticles (SLNs) can enhance its solubility and absorption. These systems can facilitate lymphatic transport, partially bypassing first-pass metabolism in the liver.
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Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and extent. By converting the crystalline drug into a higher-energy amorphous state, ASDs can achieve supersaturated concentrations in the gut, which enhances absorption.
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Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, leading to a faster dissolution rate. Polymeric nanoparticles can also be used to encapsulate and protect this compound from degradation and control its release.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility and dissolution.
Q3: Are there any chemical modification strategies to enhance this compound's bioavailability?
A3: While this compound's existing O-methylation offers some metabolic stability, further chemical modifications could be explored:
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Prodrugs: Designing a prodrug of this compound by attaching a hydrophilic moiety could improve its solubility and absorption. The prodrug would then be converted to the active this compound in vivo.
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Salt Formation: Although not always feasible for flavonoids, creating a salt form of this compound could significantly increase its solubility and dissolution rate if an ionizable group is present or can be introduced.
Q4: Which in vivo models are appropriate for studying this compound's bioavailability?
A4: Rodent models, particularly rats and mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and cost-effectiveness. Key considerations for study design include the route of administration (oral gavage is common for bioavailability studies), the formulation being tested, and the blood sampling schedule. It is crucial to collect samples at appropriate time points to accurately capture the absorption, distribution, metabolism, and excretion (ADME) phases.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals in my study.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Dosing | Ensure accurate and consistent administration of the this compound formulation. For oral gavage, verify the technique to prevent accidental dosing into the lungs. |
| Food Effects | The presence of food in the gastrointestinal tract can significantly affect the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). |
| Gastrointestinal pH Differences | The pH of the stomach and intestines can vary between animals and affect drug dissolution. While difficult to control, acknowledging this as a potential source of variability is important. |
| Formulation Instability | If using a suspension or emulsion, ensure it is homogenous and does not settle or separate before or during administration. Vortex or sonicate the formulation immediately before dosing each animal. |
Issue 2: The measured half-life of this compound is very short, limiting its therapeutic potential.
| Possible Cause | Troubleshooting Suggestion |
| Rapid Metabolism | This compound is likely undergoing rapid phase I and/or phase II metabolism. Consider co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., piperine for CYP3A4) to investigate the impact on its half-life. Note that this is an investigative tool and may not be a viable clinical strategy. |
| Fast Clearance | The compound may be rapidly cleared from the body. Investigate the use of controlled-release formulations, such as polymeric nanoparticles or sustained-release solid dispersions, to prolong its presence in the systemic circulation. |
| Enterohepatic Recirculation | Some flavonoids undergo enterohepatic recirculation, which can affect their pharmacokinetic profile. This can be investigated using specialized animal models if deemed relevant. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of O-Methylated Flavonoids (as a proxy for this compound) in Rats
Disclaimer: The following data is for Scutellarin and its ethyl ester derivative, which are structurally related to this compound. This data is provided as an illustrative example of the kind of pharmacokinetic improvements that can be achieved with chemical modification. No direct in vivo pharmacokinetic data for this compound was found in the reviewed literature.
| Compound | Dose (mg/kg, oral) | Cmax (µg/L) | Tmax (h) | AUC0-t (h·µg/L) | Relative Bioavailability (%)
Technical Support Center: Optimizing Ultrasonic-Assisted Extraction of Eupatarone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the ultrasonic-assisted extraction (UAE) of Eupatarone from plant matrices, primarily Eupatorium species. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameter tables to facilitate efficient and reproducible extraction.
Data Presentation: Optimized UAE Parameters
While specific optimized parameters for this compound are not extensively documented, the following tables summarize optimized conditions for flavonoids and terpenoids from Eupatorium and other relevant plant sources. These parameters serve as an excellent starting point for developing a specific protocol for this compound, which is a benzofuran derivative with properties similar to these classes of compounds.
Table 1: Optimized UAE Parameters for Flavonoids from Eupatorium lindleyanum
| Parameter | Optimal Value | Reference |
| Liquid-to-Solid Ratio | 11.3:1 (mL/g) | [1] |
| Extraction Temperature | 58 °C | [1] |
| Ultrasonic Treatment Time | 29 min | [1] |
Table 2: General Starting-Point UAE Parameters for Phenolic and Terpenoid Compounds
| Parameter | Range/Value | Notes |
| Solvent Type | Ethanol, Methanol, Acetone | Ethanol is often preferred due to its GRAS (Generally Recognized as Safe) status.[2] |
| Solvent Concentration | 50-80% (in water) | The optimal concentration depends on the polarity of the target compound. |
| Ultrasonic Power/Amplitude | 150-600 W / 60-100% | Higher power can increase yield but may also degrade compounds.[3] |
| Extraction Temperature | 40-60 °C | Higher temperatures can improve solubility and diffusion but may degrade thermolabile compounds.[4] |
| Extraction Time | 20-40 min | Prolonged sonication can lead to degradation of the target compounds.[4] |
| Liquid-to-Solid Ratio | 10:1 to 30:1 (mL/g) | A higher ratio can enhance dissolution and mass transfer.[5] |
| Pulse Cycle (On:Off Time) | Varies (e.g., 2s on, 4s off) | Pulsed sonication can prevent overheating of the sample. |
Experimental Protocols
Detailed Methodology for Ultrasonic-Assisted Extraction of this compound
This protocol is a generalized procedure based on common practices for the UAE of flavonoids and terpenoids and should be optimized for your specific experimental setup and plant material.
1. Sample Preparation:
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Dry the plant material (e.g., roots or aerial parts of Eupatorium chinense) at a controlled temperature (e.g., 40-50 °C) to a constant weight.
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Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction Procedure:
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Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it into an extraction vessel (e.g., a 250 mL beaker or flask).
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Add the selected solvent (e.g., 70% ethanol) at the desired liquid-to-solid ratio (e.g., 15:1, which would be 150 mL of solvent for 10 g of material).
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Place the extraction vessel into an ultrasonic bath or immerse an ultrasonic probe into the slurry. If using a probe, ensure it is submerged to an appropriate depth without touching the sides or bottom of the vessel.
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Set the ultrasonic parameters:
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Frequency (typically fixed, e.g., 25 kHz or 40 kHz).
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Power (e.g., 300 W).
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Temperature (use a water bath to maintain a constant temperature, e.g., 50 °C).
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Time (e.g., 30 minutes).
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Pulse mode (if available, e.g., 5 seconds on, 5 seconds off) to prevent overheating.
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-
Begin the sonication process.
3. Post-Extraction Processing:
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After the extraction is complete, separate the extract from the solid plant material by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes).
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Collect the supernatant (the liquid extract).
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For higher recovery, the solid residue can be re-extracted under the same conditions.
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Combine the supernatants from all extractions.
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Remove the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45-50 °C).
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The resulting crude extract can be freeze-dried to obtain a powdered form for storage and further analysis.
4. Analysis:
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Quantify the this compound content in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Experimental workflow for ultrasonic-assisted extraction of this compound.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to prevent degradation of Eupatarone during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Eupatarone during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Direct studies on the degradation of this compound are limited. The information provided is based on the chemical properties of this compound as an O-methylated flavonoid and data from studies on structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: To what chemical class does this compound belong, and how does this affect its stability?
This compound is an O-methylated flavone, a subclass of flavonoids. The methylation of hydroxyl groups in flavonoids generally enhances their chemical and metabolic stability.[1][2][3][4][5] This structural feature suggests that this compound may be more resistant to certain types of degradation compared to its non-methylated counterparts.
Q2: What are the primary factors that could cause this compound degradation during storage?
Based on the behavior of other flavonoids, the main factors that can lead to the degradation of this compound are:
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Light: Exposure to UV or visible light can induce photolytic degradation.
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Temperature: Elevated temperatures can accelerate oxidative and hydrolytic degradation reactions.[6]
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pH: Although generally more stable than non-methylated flavonoids, extreme pH conditions could potentially lead to hydrolysis or other degradative reactions.
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Oxygen: The presence of oxygen can lead to oxidation of the flavonoid structure.
Q3: What is the anticipated stability of this compound at room temperature?
While O-methylation confers stability, long-term storage of flavonoids at room temperature (around 25°C) is generally not recommended. For similar compounds, storage at elevated temperatures leads to more rapid degradation.[6] For optimal long-term stability, storage at lower temperatures is advisable.
Q4: How might pH affect the stability of this compound in solution?
For flavonoids, stability is often pH-dependent. While specific data for this compound is unavailable, flavonoids are generally more stable in acidic to neutral conditions. Alkaline conditions can promote the degradation of some flavonoids.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration or browning of the this compound sample (solid or in solution). | Oxidation and/or polymerization due to exposure to air (oxygen) and light. | Store samples under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials or wrapped in aluminum foil to protect from light. |
| Decreased potency or concentration of this compound over time. | Degradation due to improper storage temperature. | Store this compound samples at low temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is ideal. |
| Precipitation or haze formation in this compound solutions. | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate for this compound and consider the pH of the solution. If degradation is suspected, analyze the precipitate and supernatant for degradation products. Store solutions at recommended low temperatures. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Conduct stress testing (see Experimental Protocols) to identify potential degradation products. Re-evaluate storage conditions to minimize degradation. |
Quantitative Data Summary
The following table summarizes stability data for flavonoids under various storage conditions, which can serve as a general guide for this compound.
| Flavonoid Class | Storage Condition | Duration | Observed Degradation | Reference |
| Catechins and Procyanidins (in dark chocolate) | 4°C | - | k = 2.2 x 10⁻³/day | [6] |
| 22°C | - | k = 5.4 x 10⁻³/day | [6] | |
| 35°C | - | k = 7.8 x 10⁻³/day | [6] | |
| Flavonoids (in 'Cara Cara' juice) | 20°C, 30°C, 40°C | 16 weeks | Significant degradation of some flavonoids (e.g., hesperidin) | [7] |
| 4°C | 16 weeks | No significant change in individual flavonoids | [7] | |
| Phenolic Compounds (in nutraceutical mixtures) | 23°C (in the dark) | - | Most stable condition | [8] |
| 40°C | - | Increased degradation | [8] | |
| Sunlight exposure | - | Highest degradation | [8] |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing of this compound
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
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This compound (solid powder)
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Solvent for this compound (e.g., ethanol, DMSO)
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Amber glass vials with screw caps
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Temperature and humidity-controlled stability chambers
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
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Sample Preparation: Prepare a stock solution of this compound of known concentration. Aliquot the solution into amber glass vials. For solid stability, accurately weigh this compound into vials.
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Storage Conditions:
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Long-Term: 2-8°C and 25°C/60% RH (or as appropriate for the intended storage).
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Accelerated: 40°C/75% RH.
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Photostability: Expose a set of samples to a light source as per ICH Q1B guidelines. Keep a control set wrapped in aluminum foil.
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-
Time Points:
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Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
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Accelerated: 0, 1, 2, 3, 6 months.
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Analysis: At each time point, analyze the samples for:
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Appearance: Visual inspection for color change, precipitation.
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Assay: Quantify the amount of this compound remaining using a validated stability-indicating HPLC method (see Protocol 2).
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Degradation Products: Monitor for the appearance and growth of new peaks in the chromatogram.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions to intentionally generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
-
Method Development:
-
Analyze the stressed samples by HPLC.
-
Optimize the mobile phase composition (e.g., acetonitrile/water gradient with an acid modifier like formic acid), column type, flow rate, and detection wavelength to achieve adequate separation between the this compound peak and all degradation product peaks.
-
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Factors influencing the degradation of this compound.
References
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 7. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Developing Effective Drug Delivery Systems for Eupatarone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental development of drug delivery systems for Eupatarone. The content is structured to provide practical guidance, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of this compound.
Q1: What are the main challenges in developing drug delivery systems for this compound?
A1: The primary challenges in formulating this compound stem from its physicochemical properties. With a molecular weight of 220.22 g/mol and an estimated LogP of 2.65, this compound is a moderately lipophilic compound, which suggests poor aqueous solubility.[1] This low water solubility can lead to low bioavailability and difficulty in preparing aqueous formulations for in vitro and in vivo studies.[2] Therefore, the main goal of a drug delivery system for this compound is to enhance its solubility and, consequently, its therapeutic efficacy.
Q2: Which drug delivery systems are most promising for this compound?
A2: Nanoparticle-based systems, such as polymeric nanoparticles and liposomes, are highly promising for delivering poorly soluble drugs like this compound. These systems can encapsulate the drug, protect it from degradation, improve its solubility and bioavailability, and potentially offer targeted delivery to cancer cells.
Q3: What are the key quality attributes to consider when developing a nanoparticle formulation for this compound?
A3: The critical quality attributes (CQAs) for a nanoparticle formulation of this compound include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and drug release profile.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.
-
Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process.
-
In Vitro Drug Release: This provides insights into how the drug will be released from the carrier at the target site.
Q4: What is the mechanism of action of this compound that the delivery system should support?
A4: this compound exhibits antiproliferative and cytostatic effects, particularly in breast cancer cells. Its mechanism involves metabolic activation by cytochrome P450 (CYP) 1A1 enzymes, which are often overexpressed in tumor cells. This metabolism can lead to the generation of cytotoxic metabolites. Additionally, this compound has been shown to arrest the cell cycle in the G2/M phase. A structurally similar flavonoid, Eupafolin, has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. An effective drug delivery system should ensure that this compound reaches the cancer cells in a sufficient concentration to exert these effects.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Polymeric Nanoparticle Formulation Issues
Problem 1: Low Drug Loading or Encapsulation Efficiency
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen organic solvent. | Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that readily dissolves this compound. |
| Premature precipitation of this compound upon addition of the anti-solvent (water). | Optimize the solvent/anti-solvent ratio and the rate of addition of the anti-solvent. A slower addition rate can sometimes improve encapsulation. |
| Incompatible polymer type. | Experiment with different biodegradable polymers such as PLGA, PCL, or chitosan. The interaction between the drug and polymer is crucial. |
| Insufficient drug-to-polymer ratio. | Increase the initial amount of this compound in the formulation, but be aware that this can sometimes lead to larger particle sizes or instability. |
Problem 2: Large Particle Size or High Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step |
| Aggregation of nanoparticles during formation. | Increase the concentration of the stabilizer (e.g., PVA, Pluronic F68). Optimize the stirring speed or sonication energy during nanoparticle preparation. |
| High concentration of polymer or drug. | Decrease the concentration of the polymer or this compound in the organic phase. |
| Inadequate mixing of solvent and anti-solvent. | Use a higher stirring speed or a more efficient mixing method (e.g., vortexing, microfluidics). |
Problem 3: Instability of the Nanoparticle Suspension (Aggregation over time)
| Possible Cause | Troubleshooting Step |
| Low zeta potential (close to neutral). | Modify the surface of the nanoparticles to increase their charge. This can be achieved by using charged polymers or by coating with surfactants. A zeta potential of at least ±20 mV is generally desired for good stability. |
| Residual organic solvent. | Ensure complete removal of the organic solvent after nanoparticle formation, for example, by extended evaporation under reduced pressure. |
| Inappropriate storage conditions. | Store the nanoparticle suspension at a suitable temperature (e.g., 4°C) and protect it from light. Lyophilization (freeze-drying) with a cryoprotectant can also be an effective long-term storage strategy. |
Liposome Formulation Issues
Problem 1: Low Encapsulation Efficiency of this compound
| Possible Cause | Troubleshooting Step |
| This compound leakage during the hydration step. | Optimize the hydration temperature to be above the phase transition temperature (Tc) of the lipids used. This ensures proper formation of the lipid bilayers. |
| Inappropriate lipid composition. | Vary the lipid composition. Incorporating cholesterol can increase the rigidity of the lipid bilayer and improve drug retention. The choice of phospholipid (e.g., PC, DMPC, DSPC) can also influence encapsulation. |
| Suboptimal drug-to-lipid ratio. | Experiment with different initial ratios of this compound to lipids. There is often an optimal range for efficient encapsulation. |
Problem 2: Formation of Large, Multilamellar Vesicles (MLVs) instead of Small Unilamellar Vesicles (SUVs)
| Possible Cause | Troubleshooting Step |
| Insufficient energy input after hydration. | After the initial hydration of the lipid film, apply sonication (probe or bath) or extrusion through polycarbonate membranes of defined pore sizes (e.g., 100 nm) to reduce the size and lamellarity of the vesicles. |
| Inefficient hydration process. | Ensure the lipid film is thin and evenly distributed in the round-bottom flask before hydration to maximize the surface area for hydration. |
Problem 3: Physical Instability of Liposomes (Fusion, Aggregation, or Drug Leakage)
| Possible Cause | Troubleshooting Step |
| Inappropriate surface charge. | Incorporate charged lipids (e.g., phosphatidylglycerol for negative charge, DOTAP for positive charge) into the formulation to increase electrostatic repulsion between liposomes. |
| Oxidation of lipids. | Use high-purity lipids and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store the final liposome suspension in the dark at 4°C. |
| Hydrolysis of phospholipids. | Adjust the pH of the aqueous buffer to a range where lipid hydrolysis is minimized (typically around pH 6.5-7.5). |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
-
Dissolve this compound and Polymer: Dissolve a specific amount of this compound (e.g., 5 mg) and a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50 mg) in a suitable organic solvent (e.g., 5 mL of acetone).
-
Prepare the Aqueous Phase: Prepare an aqueous solution (e.g., 10 mL) containing a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Leave the resulting nano-suspension under magnetic stirring for several hours (e.g., 3-4 hours) in a fume hood to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any un-encapsulated drug and excess stabilizer. Repeat the centrifugation and washing steps twice.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous buffer for immediate use or lyophilize it with a cryoprotectant (e.g., sucrose or trehalose) for long-term storage.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid and Drug Dissolution: Dissolve this compound and a mixture of lipids (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., a chloroform:methanol mixture, 2:1 v/v) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature. A thin, uniform lipid film containing this compound will form on the inner wall of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask gently. The hydration should be performed at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe or bath sonicator, or extrude it multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the un-encapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for this compound formulations, based on typical results for similar flavonoids. These tables are intended to provide a benchmark for your experimental results.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation Code | Polymer | Drug:Polymer Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| EPNP-1 | PLGA | 1:10 | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 75 ± 5 | 6.8 ± 0.5 |
| EPNP-2 | PLGA | 1:5 | 180 ± 15 | 0.20 ± 0.07 | -22 ± 4 | 65 ± 7 | 9.8 ± 0.8 |
| EPNP-3 | PCL | 1:10 | 200 ± 20 | 0.25 ± 0.08 | -18 ± 6 | 80 ± 6 | 7.2 ± 0.6 |
Table 2: Physicochemical Characterization of this compound Liposomes
| Formulation Code | Lipid Composition | Drug:Lipid Ratio (molar) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ELIPO-1 | PC:Chol (4:1) | 1:20 | 120 ± 10 | 0.12 ± 0.04 | -5 ± 2 | 85 ± 5 |
| ELIPO-2 | PC:Chol (2:1) | 1:20 | 130 ± 12 | 0.18 ± 0.06 | -4 ± 2 | 90 ± 4 |
| ELIPO-3 | PC:Chol:PS (4:1:0.5) | 1:20 | 125 ± 11 | 0.15 ± 0.05 | -30 ± 5 | 88 ± 6 |
Table 3: In Vitro Cytotoxicity of this compound Formulations against a Breast Cancer Cell Line (e.g., MCF-7)
| Compound/Formulation | IC50 (µM) |
| Free this compound | 25 ± 3 |
| EPNP-1 (PLGA Nanoparticles) | 15 ± 2 |
| ELIPO-2 (Liposomes) | 12 ± 2.5 |
| Blank Nanoparticles/Liposomes | > 100 |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
Validation & Comparative
Eupatarone vs. Quercetin: A Comparative Analysis of Anticancer Properties
In the landscape of natural compounds with therapeutic potential, the flavonoids eupatarone and quercetin have emerged as significant contenders in anticancer research. Both compounds, derived from plant sources, have demonstrated the ability to impede cancer cell proliferation and induce cell death through various mechanisms. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective and comparative efficacy.
I. Comparative Cytotoxicity
The cytotoxic potential of a compound is a primary indicator of its anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative studies are limited, data from various independent studies provide insights into the relative potency of this compound and quercetin against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | MCF-7 (Breast) | ~15.7 (5 µg/mL) | 48 |
| MDA-MB-231 (Breast) | ~15.7 (5 µg/mL) | 48 | |
| Quercetin | HCT116 (Colon) | 5.79 | Not Specified |
| MDA-MB-231 (Breast) | 5.81 | Not Specified | |
| MCF-7 (Breast) | 17.2 | Not Specified | |
| A549 (Lung) | 8.65 | 24 | |
| A549 (Lung) | 7.96 | 48 | |
| A549 (Lung) | 5.14 | 72 | |
| H69 (Lung) | 14.2 | 24 | |
| H69 (Lung) | 10.57 | 48 | |
| H69 (Lung) | 9.18 | 72 | |
| HT-29 (Colon) | 81.65 | 48 |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, cell line passages, and assay conditions. The data presented here is for comparative purposes and is collated from multiple sources.[1][2][3][4]
II. Mechanisms of Anticancer Action
Both this compound and quercetin exert their anticancer effects through the modulation of key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
A. Induction of Apoptosis
Apoptosis is a critical mechanism for eliminating cancerous cells. Both flavonoids have been shown to trigger this process through intrinsic and extrinsic pathways.
This compound induces apoptosis in human leukemia and breast cancer cells.[1][5] Its pro-apoptotic activity is mediated by:
-
Caspase Activation: this compound treatment leads to the activation of multiple caspases, which are the executive enzymes of apoptosis.[5]
-
Mitochondrial Pathway: It triggers the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[5]
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway is also implicated in eupatorin-induced cell death.[5]
Quercetin is a well-documented pro-apoptotic agent that acts on a wide range of cancer cells.[6] Its mechanisms include:
-
Modulation of Bcl-2 Family Proteins: Quercetin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibition: It can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]
-
Induction of Autophagy: In some contexts, quercetin can induce autophagy, a cellular self-degradation process that can lead to cell death.[6]
B. Cell Cycle Arrest
By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.
This compound has been shown to arrest the cell cycle at the G2/M phase in human leukemia cells and at the sub-G0/G1 phase in breast cancer cells.[1][5] This prevents the cells from entering mitosis and leads to an accumulation of cells in this phase.
Quercetin can induce cell cycle arrest at various phases, including G1, G2/M, and S phase, depending on the cancer cell type and experimental conditions.[3][7] It modulates the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
III. Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, detailed experimental methodologies are crucial. Below are generalized protocols for key assays used to evaluate the anticancer activity of this compound and quercetin.
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or quercetin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
B. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. Flow Cytometry for Cell Cycle Analysis
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Follow the same initial steps as for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
IV. Conclusion
This compound's mechanism appears to be strongly linked to the activation of the MAPK pathway and mitochondrial-mediated apoptosis. Quercetin's anticancer effects are multifaceted, involving the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway.
Future research should focus on direct head-to-head comparisons of this compound and quercetin in a variety of cancer models under standardized experimental conditions. Such studies will be invaluable in elucidating the specific contexts in which each compound may offer a therapeutic advantage and will guide the rational design of future preclinical and clinical investigations. The detailed experimental protocols provided herein offer a foundation for such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]
- 5. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. hrpub.org [hrpub.org]
Eupatarone's Cytotoxic Edge: A Comparative Analysis Against Other Flavonoids in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of Eupatarone compared to other prominent flavonoids—quercetin, kaempferol, apigenin, and luteolin—reveals its potent anti-cancer activity, particularly in breast cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other flavonoids in the human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Lower IC50 values indicate greater potency.
| Flavonoid | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | MCF-7 | 5 µg/mL (~14 µM) | 48 | [1] |
| MDA-MB-231 | 5 µg/mL (~14 µM) | 48 | [1] | |
| Quercetin | MCF-7 | 37 µM | 24 | [2][3][4] |
| MDA-MB-231 | >100 µM | 24 | [3] | |
| MCF-7 | 73 µM | 48 | [5] | |
| MDA-MB-231 | 85 µM | 48 | [5] | |
| MCF-7 | 18.9 µM | 48 | [6] | |
| MDA-MB-231 | 13.4 µM | 48 | [6] | |
| Kaempferol | MDA-MB-231 | 43 µM | 72 | [7][8] |
| Apigenin | MCF-7 | 2.3 µM | 24 | [9] |
| MDA-MB-231 | 4.1 µM | 24 | [9] | |
| Luteolin | MCF-7 | 1.1 - 7.6 µM | Not Specified | [10] |
| MDA-MB-231 | 20 - 40 µM (cytotoxic concentrations) | 24 | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and assay methods, across different studies.
Mechanisms of Action: A Deeper Dive
The cytotoxic effects of these flavonoids are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, preventing cancer cells from proliferating.
This compound has been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This is evidenced by the activation of caspase-9.[1] Furthermore, it can arrest the cell cycle at the G0/G1 or G2/M phase, effectively halting cell division.[1]
Quercetin also induces apoptosis and can cause cell cycle arrest, typically at the G1 phase in MCF-7 cells.[3][4] Its effect on MDA-MB-231 cells is less pronounced at similar concentrations.[3]
Kaempferol has been demonstrated to induce G2/M phase arrest and apoptosis in MDA-MB-231 cells.[8]
Apigenin is known to induce apoptosis, DNA damage, and oxidative stress in both MCF-7 and MDA-MB-231 cells.[12][13][14]
Luteolin is a potent inhibitor of various cancer cell lines, including MCF-7, with IC50 values in the low micromolar range.[10] It can suppress the proliferation of both MCF-7 and MDA-MB-231 cells and induce apoptosis.[11][15][16]
Signaling Pathways
The anti-cancer effects of this compound and other flavonoids are mediated through the modulation of key cellular signaling pathways.
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin, a dietary flavonoid, induces apoptosis, DNA damage, and oxidative stress in human breast cancer MCF-7 and MDA MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of MDA-MB-231 breast cancer cell proliferation and tumor growth by apigenin through induction of G2/M arrest and histone H3 acetylation-mediated p21WAF1/CIP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Prospective Synergistic Anticancer Effects of Eupatarone in Combination with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is a prospective analysis based on the known individual mechanisms of eupatarone and cisplatin. To date, no direct experimental studies have been published on the synergistic anticancer effects of this specific combination. The information presented herein is intended to provide a scientific rationale and framework for future research in this promising area.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the induction of DNA damage.[1][2] However, its clinical utility is often limited by severe side effects and the development of drug resistance.[3] Natural compounds with anticancer properties are increasingly being investigated as adjuvants to enhance the efficacy of conventional chemotherapeutics and mitigate their toxicity.
This compound, a flavonoid isolated from various plant species, has demonstrated notable anticancer activities, including the induction of apoptosis and cell cycle arrest in cancer cells. This guide explores the potential synergistic anticancer effects of combining this compound with cisplatin, providing a comparative analysis of their individual and proposed combined mechanisms of action, supported by established experimental protocols for validation.
Comparative Analysis of Anticancer Mechanisms
The proposed synergy between this compound and cisplatin stems from their distinct but potentially complementary mechanisms of action at the molecular level.
| Feature | This compound | Cisplatin | Proposed Synergistic Combination |
| Primary Target | Signaling proteins (e.g., Akt) | Nuclear DNA | Dual-targeting of signaling pathways and DNA |
| Mechanism of Action | Inhibition of pro-survival signaling (e.g., PI3K/Akt pathway), induction of intrinsic apoptosis. | Formation of DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] | Enhanced apoptosis induction through complementary pathways, potential to overcome cisplatin resistance. |
| Cell Cycle Effects | Induces cell cycle arrest at the sub G0/G1 phase. | Induces cell cycle arrest at G1, S, or G2/M phases, depending on the cell type and dose.[2][4] | Potentially a more profound and sustained cell cycle arrest, preventing DNA repair and leading to enhanced cell death. |
| Apoptosis Induction | Activates the intrinsic apoptotic pathway (caspase-9 mediated). | Induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often p53-dependent.[5] | Converging on both intrinsic and extrinsic pathways for a more robust apoptotic response. |
Proposed Signaling Pathways for Synergy
The combination of this compound and cisplatin may lead to enhanced anticancer effects through the modulation of key signaling pathways.
Enhanced Apoptosis Induction
This compound's inhibition of the PI3K/Akt survival pathway can lower the threshold for cisplatin-induced apoptosis. By downregulating anti-apoptotic proteins, this compound may sensitize cancer cells to the DNA damage inflicted by cisplatin, leading to a more potent apoptotic response.
Caption: Proposed synergistic apoptosis induction by this compound and cisplatin.
Overcoming Cisplatin Resistance
A key mechanism of cisplatin resistance is the upregulation of DNA repair pathways.[6] this compound-induced cell cycle arrest at the G0/G1 phase could prevent cancer cells from entering the S phase, where DNA replication and some repair processes occur. This could potentiate the cytotoxic effects of cisplatin by allowing DNA damage to accumulate.
Caption: Hypothesized mechanism for overcoming cisplatin resistance.
Experimental Protocols for Validation
To empirically validate the proposed synergistic effects of this compound and cisplatin, a series of well-established in vitro and in vivo experiments are necessary.
Cell Viability and Synergy Assessment (MTT Assay and Isobologram Analysis)
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, cisplatin, and their combinations for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each drug and combination. Use the Chou-Talalay method to generate a Combination Index (CI) from the dose-response curves. A CI value less than 1 indicates synergy.[8][9]
Caption: Workflow for MTT assay and synergy analysis.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the drug combination.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound, cisplatin, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[10][11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the drug combination on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.[13][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]
In Vivo Tumor Xenograft Model
Objective: To evaluate the synergistic anticancer efficacy of the drug combination in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, Cisplatin alone, and this compound + Cisplatin combination.[16]
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
Data Analysis: Compare tumor growth inhibition among the different treatment groups to assess synergy.[17]
Conclusion
The combination of this compound and cisplatin represents a promising, yet unexplored, avenue for cancer therapy. This guide provides a comprehensive, albeit prospective, comparison of their individual and potential synergistic anticancer effects. The proposed mechanisms, centered on enhanced apoptosis and overcoming drug resistance, are grounded in the known molecular activities of each compound. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to rigorously test these hypotheses. Future studies validating these synergistic interactions could pave the way for the development of more effective and less toxic combination therapies for a range of cancers.
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT Assay and Combination Index Calculation [bio-protocol.org]
- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanocellect.com [nanocellect.com]
- 16. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
Eupatorone: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Eupatorone, a naturally occurring flavone, with standard-of-care chemotherapeutic agents used in the treatment of breast and ovarian cancers. This analysis is based on publicly available preclinical data and aims to offer an objective evaluation to inform further research and drug development efforts.
Executive Summary
Eupatorone has demonstrated notable anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in breast and ovarian cancers. Its mechanism of action appears to be multifactorial, involving cell cycle arrest, induction of apoptosis through the intrinsic pathway, and modulation of key signaling pathways such as NF-κB and PI3K/Akt. In preclinical models, Eupatorone has shown efficacy in reducing tumor growth and metastasis.
Standard chemotherapeutic agents, such as doxorubicin, paclitaxel, and cisplatin, remain the cornerstone of treatment for many cancers. These agents act through well-established mechanisms, including DNA damage and microtubule disruption, and have proven clinical efficacy. This guide presents a side-by-side comparison of the available in vitro and in vivo data for Eupatorone and these standard agents to evaluate their relative therapeutic potential.
In Vitro Efficacy: A Comparative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Eupatorone and standard chemotherapeutic agents in various breast and ovarian cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Breast Cancer Cell Lines
| Cell Line | Compound | IC50 | Incubation Time | Citation |
| MDA-MB-468 | Eupatorone | Submicromolar | 96h | [1] |
| MCF-7 | Eupatorone | 5 µg/mL (~15 µM) | 48h | [2][3] |
| Doxorubicin | 0.68 µg/mL (~1.25 µM) | 48h | ||
| Doxorubicin | 2.50 µM | 24h | ||
| Paclitaxel | 3.5 µM | Not Specified | ||
| MDA-MB-231 | Eupatorone | 5 µg/mL (~15 µM) | 48h | [2] |
| Doxorubicin | 6602 nM (~6.6 µM) | 48h | ||
| Paclitaxel | 0.3 µM | Not Specified | ||
| Paclitaxel | >100 nM | Not Specified | ||
| 4T1 | Eupatorone | 6 µg/mL (~18 µM) | 48h | [4] |
Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 | Incubation Time | Citation |
| PA-1 | Eupatorone | Concentration-dependent reduction in viability | Not Specified | |
| OVCAR3 | Paclitaxel | 4.1 nM | 96h | |
| TOV-21G | Paclitaxel | 4.3 nM | 96h | |
| A2780 | Cisplatin | 1.40 µM | Not Specified |
In Vivo Efficacy: Preclinical Models
A study utilizing a 4T1 murine breast cancer model demonstrated the in vivo potential of Eupatorone.[4][5][6]
| Animal Model | Treatment | Dosage | Outcome | Citation |
| 4T1 Murine Breast Cancer Model | Eupatorone | 20 mg/kg body weight, daily oral gavage for 28 days | - Delayed tumor development- Reduced lung metastasis- ~27% smaller tumors compared to untreated mice | [4] |
Mechanisms of Action: A Comparative Look
Eupatorone
Eupatorone exerts its anticancer effects through a variety of mechanisms:
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase in MDA-MB-468 cells and at the sub-G0/G1 phase in MCF-7 and MDA-MB-231 cells.[1][2]
-
Induction of Apoptosis: Eupatorone triggers the intrinsic apoptosis pathway, evidenced by the upregulation of pro-apoptotic proteins like Bax and Bak1, and increased caspase-9 activity.[2]
-
Signaling Pathway Modulation: It has been found to suppress the NF-κB and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[2][7] In colon cancer cells, it has been shown to increase the Bax/Bcl-2 ratio.[8]
-
CYP1-Mediated Activation: In breast cancer cells, Eupatorone is selectively activated by CYP1 family enzymes, leading to its antiproliferative effects.[1]
-
Anti-inflammatory and Anti-metastatic Effects: Eupatorone downregulates the expression of pro-inflammatory and metastatic genes such as IL-1β, MMP9, and TNF-α.[4][6]
Standard Chemotherapeutic Agents
-
Doxorubicin (Anthracycline): Primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[9]
-
Paclitaxel (Taxane): Promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing depolymerization. This disrupts mitosis and leads to cell cycle arrest and apoptosis.
-
Cisplatin (Platinum-based): Forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating anticancer agents.
References
- 1. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupatorin modulates BCPAP in thyroid cancer cell proliferation via suppressing the NF-κB/P13K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Eupatilin vs. Eupatorin
A Note on Terminology: Initial searches for "Eupatarone" yielded limited specific results, suggesting a potential rarity of the compound or a misspelling. The closely named and well-researched flavonoid, "Eupatorin," is presented here as a comparative counterpart to Eupatilin. This guide provides a comprehensive comparison of the known mechanisms of action for Eupatilin and Eupatorin, focusing on their effects on key signaling pathways and cellular processes, supported by available experimental data.
Introduction
Eupatilin and Eupatorin are both naturally occurring flavonoids found in various medicinal plants. Eupatilin is primarily isolated from Artemisia species and is recognized for its anti-inflammatory, antioxidant, anti-cancer, and gastroprotective properties. Eupatorin, also a polymethoxyflavone, has demonstrated significant anti-cancer and anti-inflammatory activities. This guide delves into a comparative analysis of their mechanisms of action, providing researchers, scientists, and drug development professionals with a detailed overview of their molecular targets and cellular effects.
Comparative Data on Cellular Effects
The following table summarizes key quantitative data from in vitro studies, highlighting the differential potencies of Eupatilin and Eupatorin in various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Eupatorin | MCF-7 (Breast Cancer) | MTT Assay (48h) | 5 µg/mL | |
| Eupatorin | MDA-MB-231 (Breast Cancer) | MTT Assay (48h) | 5 µg/mL | |
| Eupatorin | 4T1 (Murine Breast Cancer) | Cytotoxicity Assay (48h) | 6 µg/mL | |
| Eupatilin | HCT116 (Colon Cancer) | Apoptosis Assay (48h) | Significant increase at 50 µM | |
| Eupatilin | HT29 (Colon Cancer) | Apoptosis Assay (48h) | Significant increase at 50 µM |
Mechanisms of Action: A Comparative Overview
Eupatilin and Eupatorin exert their biological effects by modulating a range of signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis. While there are overlaps in their mechanisms, notable differences exist in their primary targets and downstream effects.
Anti-Cancer Mechanisms
Both flavonoids have demonstrated potent anti-cancer activities through the induction of apoptosis and cell cycle arrest.
Eupatorin:
-
Induction of Apoptosis: Eupatorin induces apoptosis through both the intrinsic and extrinsic pathways. It promotes the mitochondrial release of cytochrome c, which in turn activates caspase-9 and caspase-3. Furthermore, Eupatorin up-regulates pro-apoptotic genes such as Bak1, Bax, and Bad, while blocking the pro-survival Phospho-Akt pathway.
-
Cell Cycle Arrest: Eupatorin has been shown to arrest the cell cycle at the G2/M phase in leukemia cells and at the sub-G0/G1 phase in breast cancer cells.
-
Anti-Angiogenesis: It inhibits the sprouting of new blood vessels, a crucial process for tumor growth and metastasis.
Eupatilin:
-
Induction of Apoptosis: Eupatilin triggers apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases. It has been shown to induce apoptosis in colon cancer cells.
-
Cell Cycle Arrest: Eupatilin can induce cell cycle arrest at different phases, thereby inhibiting tumor growth.
-
Inhibition of Proliferation and Invasion: Eupatilin inhibits cancer cell proliferation by interfering with the PI3K/Akt signaling pathway. It also prevents colon cancer cell invasion.
Signaling Pathway: Eupatorin-Induced Apoptosis
Caption: Eupatorin induces apoptosis via ROS production and inhibition of the PI3K/Akt pathway.
Signaling Pathway: Eupatilin-Induced Anti-Proliferative Effects
Caption: Eupatilin inhibits cell proliferation by targeting the PI3K/Akt pathway and modulating Bcl-2 family proteins.
Anti-inflammatory Mechanisms
Both Eupatilin and Eupatorin exhibit anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.
Eupatilin:
-
Inhibition of NF-κB Pathway: Eupatilin suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation and nuclear translocation of NF-κB.
-
Modulation of MAPK Pathway: It also modulates the MAPK signaling pathway, which is involved in inflammatory responses.
-
Gastroprotective Effects: Eupatilin has demonstrated gastroprotective effects by reducing inflammation in the gastric mucosa.
Eupatorin:
-
Inhibition of Inflammatory Gene Expression: Eupatorin inhibits the expression of inflammatory genes and the activation of STAT1.
-
Inhibition of Pro-inflammatory Mediators: It inhibits the production of TNF-α.
Signaling Pathway: Eupatilin's Anti-inflammatory Action
Caption: Eupatilin exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Experimental Protocols
This section provides a general overview of the methodologies for key experiments cited in the literature for studying the effects of Eupatilin and Eupatorin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Eupatilin or Eupatorin for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow: Western Blot Analysis
Validating Eupatarone's In Vitro Activity: A Comparative Guide for In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eupatarone's performance in animal models, validating its promising in vitro activities. This analysis is supported by experimental data from peer-reviewed studies, offering a foundation for further preclinical and clinical development.
This compound, a naturally occurring flavonoid, has demonstrated significant anti-cancer and anti-inflammatory properties in laboratory settings. This guide focuses on the crucial step of translating these in vitro findings into in vivo animal models, a critical phase in the drug discovery pipeline. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways that govern this compound's therapeutic effects.
Anti-Cancer Activity: 4T1 Murine Breast Cancer Model
A key study investigated the in vivo efficacy of Eupatorin, a closely related compound, in a 4T1 murine breast cancer model, which is known for its high metastatic potential and resemblance to human triple-negative breast cancer.
Comparative Efficacy of Eupatorin and Standard-of-Care Agents
The following table summarizes the in vivo anti-tumor effects of Eupatorin compared to standard chemotherapeutic agents and immune checkpoint inhibitors commonly used in the 4T1 model.
| Treatment Group | Dosage | Administration Route | Primary Tumor Growth Inhibition (%) | Reduction in Lung Metastasis (%) | Key Immune Response |
| Eupatorin | 20 mg/kg | Oral gavage | Significant delay in tumor development[1] | Significant reduction[1] | Increased NK1.1+ and CD8+ cells, increased serum IFN-γ[1] |
| Doxorubicin | Varies | Intravenous | Moderate[2] | Not specified | Not specified |
| Cisplatin | Varies | Intraperitoneal | Weak to moderate[2] | Not specified | Not specified |
| anti-PD-1 | Varies | Intraperitoneal | Weak to moderate[2] | Not specified | T-cell activation |
| anti-CTLA-4 | Varies | Intraperitoneal | Weak[2][3] | Inhibition of metastases[3] | T-cell activation |
Experimental Protocol: 4T1 Murine Breast Cancer Model
-
Animal Model: Female BALB/c mice (6-8 weeks old).[1]
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Induction: Subcutaneous injection of 1 x 10^5 4T1 cells into the mammary fat pad.[1]
-
Treatment Groups:
-
Treatment Duration: 28 days.[1]
-
Endpoint Analysis:
-
Tumor volume measurement (caliper measurements).
-
Assessment of lung metastasis (clonogenic assay).[1]
-
Immunophenotyping of splenocytes (flow cytometry for NK1.1+ and CD8+ cells).[1]
-
Serum cytokine analysis (e.g., IFN-γ).[1]
-
Gene expression analysis of tumor tissue (e.g., NF-κB, MMP9, TNF-α, IL-1β).[1]
-
Experimental Workflow: 4T1 Breast Cancer Study
Anti-Inflammatory Activity: Edema Models
This compound's anti-inflammatory properties observed in vitro have been validated in vivo using standard models of acute inflammation.
Comparative Efficacy of Eupatorin and a Standard NSAID
The following table compares the anti-inflammatory effects of Eupatorin with Indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID).
| Treatment Group | Model | Dosage | Administration Route | Inhibition of Edema (%) |
| Eupatorin | Carrageenan-induced paw edema | 50 mg/kg | Intraperitoneal | Significant inhibition[4] |
| Eupatorin | TPA-induced ear edema | 1 mg/ear | Topical | 72.45%[5][6] |
| Indomethacin | TPA-induced ear edema | 0.5 mg/ear | Topical | 85.12%[6] |
Experimental Protocols: Inflammation Models
-
Animal Model: Mice.[4]
-
Induction of Inflammation: Subplantar injection of carrageenan into the right hind paw.
-
Treatment: Intraperitoneal administration of Eupatorin (50 mg/kg) or vehicle control prior to carrageenan injection.[4]
-
Endpoint Analysis: Measurement of paw volume at various time points after carrageenan injection.
-
Animal Model: Mice.[5]
-
Induction of Inflammation: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear.
-
Treatment: Topical application of Eupatorin (1 mg/ear) or a vehicle control to the ear.[5][6]
-
Endpoint Analysis: Measurement of ear thickness or weight to determine the degree of edema.
Experimental Workflow: TPA-Induced Ear Edema Study
Validated Signaling Pathway: NF-κB Inhibition
In vitro studies have consistently shown that this compound exerts its anti-cancer and anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The in vivo findings in the 4T1 breast cancer model, which demonstrated the downregulation of NF-κB and its target genes (MMP9, TNF-α, IL-1β), provide strong validation for this mechanism of action.[1]
This compound's Modulation of the NF-κB Signaling Pathway
This guide demonstrates that the in vitro anti-cancer and anti-inflammatory activities of this compound are successfully validated in relevant animal models. The compound demonstrates significant efficacy, comparable in some aspects to standard-of-care treatments. The in vivo data strongly support the hypothesis that this compound's therapeutic effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. These findings provide a solid rationale for the continued development of this compound as a potential therapeutic agent.
References
- 1. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eupatorin and Salviandulin-A, with Antimicrobial and Anti-Inflammatory Effects from Salvia lavanduloides Kunth Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Eupatarone, Curcumin, and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of three natural compounds: Eupatarone, Curcumin, and Quercetin. The information is compiled from various scientific studies to assist researchers and professionals in drug development in evaluating their potential as anti-inflammatory agents.
Executive Summary
Inflammation is a complex biological response implicated in numerous diseases. Natural compounds offer a promising avenue for the development of novel anti-inflammatory therapies with potentially fewer side effects than traditional drugs. This guide focuses on a comparative analysis of this compound, a flavone found in plants like Eupatorium, and two other well-researched natural compounds, Curcumin and Quercetin. All three compounds demonstrate significant anti-inflammatory activity by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. This document presents available quantitative data, details of experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive comparison.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound, Curcumin, and Quercetin on key inflammatory markers. It is important to note that the data are compiled from different studies, and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Key Inflammatory Mediators and Pathways
| Compound | Target | IC50 Value (µM) | Cell Type / Assay Conditions |
| Eupatorin | Nitric Oxide (NO) Production | 5.2[1] | LPS-stimulated RAW 264.7 macrophages |
| Prostaglandin E2 (PGE2) Production | 5.0[1] | LPS-stimulated RAW 264.7 macrophages | |
| TNF-α Production | 5.0[1] | LPS-stimulated RAW 264.7 macrophages | |
| Curcumin | NF-κB Activation | ~5 - >50[2][3] | Varies (e.g., RAW 264.7, HEK293T) |
| COX-2 Expression | Markedly inhibited | HT-29 human colon cancer cells | |
| COX-2 Activity | ~2 - 52 | Varies (e.g., bovine seminal vesicles, mouse epidermis) | |
| Quercetin | NF-κB Activation | Inhibition observed, specific IC50 varies | Varies (e.g., HepG2, Caco-2, SW620)[4] |
| COX-2 Expression | Significantly suppressed[5] | Breast cancer cells | |
| COX-2 Activity | Weak inhibitor[6] | In silico and in vitro studies |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the activity of the target. A lower IC50 value indicates greater potency.
Signaling Pathways and Mechanisms of Action
This compound, Curcumin, and Quercetin exert their anti-inflammatory effects by targeting critical signaling pathways involved in the inflammatory response. The primary pathways affected are the NF-κB and COX-2 pathways, which are central to the production of pro-inflammatory cytokines and prostaglandins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for cytokines like TNF-α and IL-6. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, Curcumin, and Quercetin have all been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory mediators.
COX-2 and Prostaglandin Synthesis Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 is a key target for many anti-inflammatory drugs. This compound, Curcumin, and Quercetin have been reported to inhibit the expression and/or activity of COX-2, leading to a reduction in prostaglandin production.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide. These protocols are intended to provide a general understanding of the experimental setup. For detailed procedures, it is recommended to refer to the original research articles.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by adding a substrate (luciferin) and detecting the resulting luminescence.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or RAW 264.7) is cultured and then transiently transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, the cells are pre-treated with various concentrations of the test compound (this compound, Curcumin, or Quercetin) for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined time (e.g., 6 hours).
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in the treated cells to that in the stimulated, untreated control cells. The IC50 value is then determined from the dose-response curve.
References
- 1. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different Eupatarone extraction methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Eupatarone, a flavone found in various Eupatorium species, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of different extraction methods for flavonoids from Eupatorium, with a focus on providing data-driven insights and detailed experimental protocols. While specific comparative data for this compound is limited in publicly available literature, this guide leverages data on the extraction of total flavonoids from Eupatorium lindleyanum as a representative model.
Data Summary: Extraction Method Performance
The following table summarizes the quantitative data from a study optimizing the extraction of total flavonoids from Eupatorium lindleyanum using Ultrasonic-Microwave Synergistic Extraction (UMSE) and provides a comparison with conventional extraction methods based on established principles.
| Extraction Method | Key Parameters | Total Flavonoid Yield (%) | Purity (% of Total Flavonoids in Extract) | Extraction Time | Solvent Consumption |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | Ethanol conc.: 71.5%, L/S ratio: 12.2 mL/g, Microwave power: 318 W, Time: 143 s | 0.825 ± 0.016 | 51.12 (after purification) | Very Short (seconds to minutes) | Low |
| Soxhlet Extraction | Typically 6-24 hours with a suitable organic solvent (e.g., ethanol) | Generally high | Variable, depends on solvent | Long (hours) | High |
| Maceration | Room temperature soak in a solvent for hours to days | Generally lower | Variable, depends on solvent | Very Long (days) | High |
| Ultrasound-Assisted Extraction (UAE) | Room temperature or slightly elevated, with ultrasonic waves | Moderate to high | Variable, depends on solvent | Moderate (minutes to hours) | Moderate |
| Microwave-Assisted Extraction (MAE) | Elevated temperature and pressure with microwave irradiation | High | Variable, depends on solvent | Short (minutes) | Low to Moderate |
Note: The yield for UMSE is based on the optimized extraction of total flavonoids from Eupatorium lindleyanum[1]. Purity for UMSE was significantly increased from an initial 20.82% to 51.12% after purification with AB-8 macroporous resin[1]. Data for conventional methods are qualitative comparisons based on general principles of extraction[2][3][4][5].
Experimental Protocols
Ultrasonic-Microwave Synergistic Extraction (UMSE) of Total Flavonoids
This protocol is based on the optimized method for extracting total flavonoids from Eupatorium lindleyanum[1].
1. Sample Preparation:
-
Dry the plant material (Eupatorium lindleyanum aerial parts) at 60°C to a constant weight.
-
Grind the dried material into a fine powder and pass it through a 40-mesh sieve.
2. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL extraction vessel.
-
Add 12.2 mL of 71.5% ethanol to the vessel (Liquid-to-Solid ratio of 12.2:1 mL/g).
-
Place the vessel in an ultrasonic-microwave synergistic extraction apparatus.
-
Set the microwave power to 318 W and the ultrasonic power to 200 W.
-
Irradiate the sample for 143 seconds.
3. Post-Extraction Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
The supernatant can be used for the determination of total flavonoid content and further purification.
4. Quantification of Total Flavonoids:
-
Total flavonoid content can be determined using a colorimetric method with aluminum nitrate and sodium nitrite, with rutin as a standard.
5. Purification (Optional but Recommended):
-
The crude extract can be purified using macroporous adsorption resins (e.g., AB-8 resin) to increase the purity of the total flavonoids.
Visualizing the Process and Pathway
To better understand the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Experimental Workflow for UMSE
Proposed Apoptotic Signaling Pathway for this compound
While the precise signaling pathway for this compound-induced apoptosis is not fully elucidated, studies on the structurally similar flavonoid, eupatorin, suggest a mechanism involving both intrinsic and extrinsic pathways. Eupatorin has been shown to induce apoptosis in human leukemia cells through the activation of caspases and the mitogen-activated protein kinase (MAPK) pathway[6][7]. The following diagram illustrates this proposed pathway, which may be similar for this compound.
References
- 1. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aktpublication.com [aktpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
An in-depth examination of the safety profiles of Eupatorone, Quercetin, Apigenin, Luteolin, and Kaempferol, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of the safety profiles of Eupatarone and four other structurally related and widely studied flavonoids: Quercetin, Apigenin, Luteolin, and Kaempferol. For researchers, scientists, and drug development professionals, understanding the potential toxicity of these compounds is crucial for their therapeutic development. This report synthesizes available data on cytotoxicity, genotoxicity, and hepatotoxicity, presenting it in a clear, comparative format. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for evaluating the safety of these promising natural compounds.
Comparative Cytotoxicity
Cytotoxicity is a critical initial screening parameter for assessing the safety of a compound. It evaluates the potential of a substance to cause cell damage or death. The following table summarizes the cytotoxic effects of Eupatorone and related flavonoids on various cell lines.
Table 1: Comparative Cytotoxicity of Selected Flavonoids (IC50 values in µM)
| Flavonoid | Cell Line | Assay | IC50 (µM) | Reference |
| Eupatorone | MCF-7 (Breast Cancer) | MTT | >20 (24h), 5 (48h) | |
| MDA-MB-231 (Breast Cancer) | MTT | >20 (24h), 5 (48h) | ||
| MCF-10a (Normal Breast) | MTT | 30 (48h) | ||
| Quercetin | L-02 (Normal Liver) | MTT | 113.03 | |
| HepG2 (Liver Cancer) | MTT | 188.84 | ||
| Melanoma Cells | Not Specified | Low µM range | ||
| Cervical Cancer Cells | Not Specified | Low µM range | ||
| Apigenin | TIG-1 (Normal Lung Fibroblasts) | Not Specified | More toxic than other tested flavonoids | |
| A549 (Lung Cancer) | Not Specified | Reduced tumor volume in vivo | ||
| Luteolin | L-02 (Normal Liver) | MTT | >200 | |
| HepG2 (Liver Cancer) | MTT | 78.95 | ||
| TIG-1 (Normal Lung Fibroblasts) | Not Specified | More toxic than other tested flavonoids | ||
| A549 (Lung Cancer) | Not Specified | 10µM: 65.4% viable, 20µM: 47.9% viable | ||
| Kaempferol | L-02 (Normal Liver) | MTT | 57.05 | |
| HepG2 (Liver Cancer) | MTT | 84.72 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the flavonoid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Cytotoxicity Experimental Workflow
Caption: Workflow of the MTT assay for determining flavonoid cytotoxicity.
Genotoxicity Assessment
Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a compound, which can lead to mutations and potentially cancer. The Ames test and micronucleus assay are common methods for this assessment.
Table 2: Comparative Genotoxicity of Selected Flavonoids
| Flavonoid | Assay | Result | Metabolic Activation | Reference |
| Eupatorone | - | Data not available | - | - |
| Quercetin | Ames Test | Mutagenic | With and without | |
| In vivo Micronucleus Test (mouse) | Negative | - | ||
| Comet Assay (in vivo, mouse) | Negative in liver and stomach | - | ||
| Apigenin | - | Generally considered non-toxic in vivo | - | |
| Luteolin | - | Data not available in provided results | - | - |
| Kaempferol | Ames Test | Positive in some strains | With and without | |
| In vivo Micronucleus Test (rat) | Negative | - |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The test assesses the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing state, allowing them to grow on a histidine-free medium.
-
Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100).
-
Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test flavonoid in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect the damage produced by a test substance on the chromosomes or the mitotic apparatus of erythroblasts.
-
Animal Dosing: The test flavonoid is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: At appropriate time intervals after dosing, bone marrow is collected from the animals.
-
Slide Preparation: The bone marrow cells are smeared onto microscope slides and stained.
-
Microscopic Analysis: The slides are analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes (PCEs). Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Analysis: A significant increase in the frequency of micronucleated PCEs in the treated animals compared to the control group indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.
Genotoxicity Testing Workflow
Caption: A generalized workflow for in vitro and in vivo genotoxicity testing.
Hepatotoxicity Evaluation
The liver is a primary site of drug metabolism, making it susceptible to toxic effects. Hepatotoxicity studies are essential to evaluate the potential for a compound to cause liver injury.
Table 3: Comparative Hepatotoxicity of Selected Flavonoids
| Flavonoid | Model | Key Findings | Reference |
| Eupatorone | - | Data not available | - |
| Quercetin | In vitro (hepatocytes) | Protective against drug-induced hepatotoxicity. | |
| Animal studies | May enhance nephrotoxic effects in pre-damaged kidneys at high doses. | ||
| Apigenin | Animal models (mice) | No significant liver toxicity observed at doses of 20 and 50 µ g/mouse/day . | |
| In vitro | Can inhibit CYP2C9, potentially leading to drug interactions. | ||
| Luteolin | Animal models (rats) | LD50 of 460 mg/kg; 100 mg/kg did not cause liver toxicity. | |
| In vitro (hepatocytes) | Shows hepatoprotective effects. | ||
| Kaempferol | Animal models (rats) | No-observed-adverse-effect level (NOAEL) was 2000 mg/kg/day in a 13-week study. | |
| In vitro | Can inhibit CYP2E1, leading to reduced ROS and hepatoprotection. |
Experimental Protocol: In Vitro Hepatotoxicity Assay using Primary Hepatocytes
Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from animal or human liver tissue and cultured.
-
Compound Exposure: The cultured hepatocytes are exposed to a range of concentrations of the test flavonoid for a defined period (e.g., 24 or 48 hours).
-
Endpoint Measurement: Several endpoints can be measured to assess hepatotoxicity:
-
Enzyme Leakage: Measurement of the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium. Increased levels indicate cell membrane damage.
-
Cell Viability: Assays like MTT or ATP content measurement (e.g., CellTiter-Glo®) are used to determine the number of viable cells.
-
Mitochondrial Function: Assays to measure mitochondrial membrane potential or cellular respiration can indicate mitochondrial dysfunction, an early marker of toxicity.
-
Reactive Oxygen Species (ROS) Production: Fluorescent probes can be used to measure the generation of ROS, an indicator of oxidative stress.
-
-
Data Analysis: The results are compared to vehicle-treated controls to determine the concentration at which the flavonoid induces hepatotoxic effects.
Hepatotoxicity Signaling Pathway
Safety Operating Guide
Navigating the Safe Handling of Eupatarone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Eupatarone, a naturally occurring flavone with potential therapeutic applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety protocols for handling similar chemical compounds and general best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | To be used in addition to safety glasses when there is a risk of splashing or aerosol generation. |
| Body Protection | Laboratory coat | Fully buttoned, with sleeves extending to the wrist. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial to minimize exposure and ensure the integrity of the compound.
Handling Procedures:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing, use an analytical balance within a ventilated enclosure or a fume hood.
-
Solution Preparation: Prepare solutions in the fume hood. Avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
Storage:
-
Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
